Product packaging for 2-Hydroxytetradecanoic acid(Cat. No.:CAS No. 2507-55-3)

2-Hydroxytetradecanoic acid

Cat. No.: B190465
CAS No.: 2507-55-3
M. Wt: 244.37 g/mol
InChI Key: JYZJYKOZGGEXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-hydroxymyristic acid is a long-chain fatty acid that is a derivative of myristic acid having a hydroxy substituent at C-2. It is a 2-hydroxy fatty acid and a long-chain fatty acid. It is a conjugate acid of a 2-hydroxymyristate.
2-Hydroxytetradecanoic acid has been reported in Brassica napus, Suberites massa, and Pseudosuberites with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B190465 2-Hydroxytetradecanoic acid CAS No. 2507-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZJYKOZGGEXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862974
Record name 2-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxymyristic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2507-55-3
Record name 2-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2507-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxymyristic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxymyristic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxytetradecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxymyristic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

51.00 °C. @ 760.00 mm Hg
Record name 2-Hydroxymyristic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 2-Hydroxytetradecanoic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetradecanoic acid, also known as 2-hydroxymyristic acid, is a saturated fatty acid with a hydroxyl group at the alpha-position. This structural feature imparts unique chemical and biological properties, leading to its involvement in various cellular processes. In the bacterial kingdom, this compound and other 2-hydroxy fatty acids are found as key components of lipids, playing crucial roles in membrane structure and integrity. This technical guide provides a comprehensive overview of the natural occurrence of this compound in bacteria, detailing its presence in various species, methods for its analysis, its biosynthetic pathway, and its potential role in bacterial signaling.

Data Presentation: Occurrence of this compound in Bacteria

Bacterial Genus/SpeciesLocation/Associated StructureRelative AbundanceCitation(s)
SalmonellaLipid A of Lipopolysaccharide (LPS)Minor constituent[1][2]
KlebsiellaLipid A of Lipopolysaccharide (LPS)Present[1][2]
SerratiaLipid A of Lipopolysaccharide (LPS)Present[1][2]
SphingomonasSphingolipidsMajor fatty acid[3]
Aureispira marinaCellular Lipids (including Ceramides)Major cellular fatty acid

Experimental Protocols

The analysis of this compound in bacteria typically involves the extraction of total lipids, derivatization of the fatty acids to more volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and Derivatization of this compound from Bacterial Cells for GC-MS Analysis

This protocol outlines a standard procedure for the extraction of total fatty acids from a bacterial cell pellet and their conversion to methyl esters (FAMEs), including the hydroxylated species, for GC-MS analysis.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • 5% HCl in methanol (methanolic HCl)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Internal standard (e.g., 2-hydroxytridecanoic acid)

  • Glass test tubes with Teflon-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen gas stream evaporator

  • GC-MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a 0.9% NaCl solution to remove residual medium components.

    • Resuspend the final cell pellet in a known volume of methanol.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanolic cell suspension, add chloroform and water in a ratio of 1:1:0.9 (v/v/v, methanol:chloroform:water).

    • Add a known amount of the internal standard.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase, which contains the total lipids, into a clean glass tube.

    • Repeat the extraction of the upper aqueous phase with an additional volume of chloroform and pool the chloroform extracts.

    • Dry the pooled chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen gas.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 5% methanolic HCl.

    • Seal the tube tightly and heat at 80°C for 2 hours in a water bath or heating block. This process cleaves the fatty acids from the lipid backbone and simultaneously methylates them.

    • After cooling to room temperature, add 1 mL of water to the reaction mixture.

    • Extract the FAMEs by adding 2 mL of hexane and vortexing for 1 minute.

    • Centrifuge briefly to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Repeat the hexane extraction and pool the extracts.

    • Wash the pooled hexane extract with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

    • Dry the final hexane extract over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS:

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the dried FAMEs in a small, known volume of hexane (e.g., 100 µL) suitable for GC-MS analysis.

    • Transfer the sample to a GC vial.

  • GC-MS Analysis:

    • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. A column suitable for fatty acid analysis (e.g., a polar capillary column) should be used.

    • The temperature program should be optimized to achieve good separation of the fatty acid methyl esters, including the hydroxylated forms.

    • Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard.

    • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Mandatory Visualization

Biosynthesis of this compound

In bacteria such as Sphingomonas paucimobilis, the synthesis of this compound is catalyzed by a fatty acid alpha-hydroxylase. This enzyme is a cytochrome P450 that introduces a hydroxyl group at the C-2 position of tetradecanoic acid (myristic acid).

Biosynthesis_of_2_hydroxytetradecanoic_acid cluster_0 Biosynthesis Pathway Tetradecanoic_acid Tetradecanoic Acid (Myristic Acid) Two_hydroxytetradecanoic_acid This compound Tetradecanoic_acid->Two_hydroxytetradecanoic_acid Fatty Acid α-hydroxylase (Cytochrome P450)

Caption: Biosynthesis of this compound from tetradecanoic acid.

Experimental Workflow for this compound Analysis

The following workflow diagram illustrates the key steps involved in the analysis of this compound from bacterial cultures.

Experimental_Workflow cluster_1 Analytical Workflow Start Bacterial Cell Pellet Lipid_Extraction Total Lipid Extraction (Bligh-Dyer) Start->Lipid_Extraction Derivatization Transesterification (Methanolic HCl) Lipid_Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GC_MS_Analysis GC-MS Analysis FAME_Extraction->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Caption: Workflow for the analysis of this compound in bacteria.

Putative Role in Bacterial Signaling

While a specific signaling pathway for this compound has not been definitively elucidated, fatty acids are known to act as signaling molecules in bacteria, particularly in quorum sensing. One well-studied class of fatty acid signaling molecules is the Diffusible Signal Factor (DSF) family. Although this compound is not a canonical DSF, a general model for fatty acid-mediated signaling can be proposed.

Fatty_Acid_Signaling cluster_2 Hypothetical Signaling Pathway Extracellular_FA Extracellular This compound Membrane_Receptor Membrane-Bound Sensor Kinase Extracellular_FA->Membrane_Receptor Binding Phosphorylation_Cascade Intracellular Phosphorylation Cascade Membrane_Receptor->Phosphorylation_Cascade Activation Response_Regulator Response Regulator Phosphorylation_Cascade->Response_Regulator Phosphorylation Gene_Expression Target Gene Expression (e.g., Biofilm formation, Virulence) Response_Regulator->Gene_Expression Transcriptional Regulation

Caption: A generalized model for fatty acid-mediated signaling in bacteria.

Conclusion

This compound is a naturally occurring fatty acid found in a variety of bacterial species, where it serves as a structural component of the cell envelope. Its presence is particularly characteristic of the genus Sphingomonas and is also found in the lipid A of several Gram-negative bacteria. The analytical methods for its identification and quantification are well-established, primarily relying on GC-MS following extraction and derivatization. While its direct role as a signaling molecule is yet to be fully understood, the established importance of other fatty acids in bacterial communication suggests that this compound may also participate in regulatory networks. Further research is warranted to fully elucidate its quantitative distribution across the bacterial kingdom and to uncover its specific biological functions, which could open new avenues for the development of novel antimicrobial strategies.

References

An In-depth Technical Guide to 2-Hydroxymyristic Acid: Properties, Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymyristic acid, a saturated 14-carbon fatty acid with a hydroxyl group at the alpha-position, is a molecule of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological activities, primarily as a metabolic precursor to a potent inhibitor of N-myristoyltransferase (NMT). The inhibition of this crucial enzyme has far-reaching implications in cellular signaling, particularly in pathways involving key proteins like p56lck, making 2-hydroxymyristic acid and its derivatives promising candidates for further investigation in drug development.

Physical and Chemical Properties

2-Hydroxymyristic acid, also known as 2-hydroxytetradecanoic acid, possesses distinct physical and chemical characteristics that are crucial for its handling, formulation, and biological activity.

General Properties
PropertyValueSource
Chemical Formula C₁₄H₂₈O₃[1][2][3]
IUPAC Name This compound[3]
CAS Number 2507-55-3[2][3]
Molecular Weight 244.37 g/mol [3]
Appearance Crystalline solid[2]
Physicochemical Data
PropertyValueSource
Melting Point 70-72 °C[2]
Boiling Point 377.5 °C at 760 mmHg
Solubility DMF: 30 mg/mlDMSO: 27 mg/mlEthanol: 37 mg/mlEthanol:PBS (1:2): 0.35 mg/ml[2]
pKa (acidic) ~4.9 (estimated)

Experimental Protocols

Synthesis of 2-Hydroxymyristic Acid

A common method for the synthesis of 2-hydroxymyristic acid involves the α-hydroxylation of myristic acid. One reported procedure is a two-step process involving an initial α-chlorination followed by hydrolysis.[4][5][6]

Step 1: α-Chlorination of Myristic Acid

  • Reaction Setup: In a round-bottom flask, melt myristic acid.

  • Reagent Addition: Add phosphorus trichloride (PCl₃) to the molten myristic acid and allow the reaction to proceed for 1 hour.[6]

  • Chlorination: Slowly add trichloroisocyanuric acid (TCCA) over 30 minutes.[6]

  • Reaction Conditions: Stir the mixture for 24 hours at 80 °C.[6]

  • Work-up: After cooling to room temperature, add ethyl acetate. The resulting white precipitate is removed by filtration. The filtrate is washed with a 10% (w/v) sodium metabisulfite solution and then with brine. The organic layer is collected, dried over sodium sulfate, and concentrated under vacuum to yield 2-chloromyristic acid.[6]

Step 2: Hydrolysis to 2-Hydroxymyristic Acid

  • Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide (KOH) in water and stir at 80 °C for 30 minutes.[5]

  • Addition of Chlorinated Acid: Add the crude 2-chloromyristic acid from the previous step to the KOH solution.

  • Reaction Conditions: Reflux the mixture for 24 hours.[5]

  • Precipitation: Cool the reaction mixture to room temperature and acidify to pH 1 using 1 M HCl. A white solid of crude 2-hydroxymyristic acid will precipitate.[5]

  • Purification: Filter the mixture to recover the solid. The crude product can be purified by trituration with acetonitrile.[5]

Purification of 2-Hydroxymyristic Acid

Purification of the synthesized 2-hydroxymyristic acid is crucial to remove unreacted starting materials and byproducts.

Method: Trituration

  • Suspend the crude 2-hydroxymyristic acid solid in acetonitrile.

  • Stir the suspension at room temperature. This process selectively dissolves impurities, leaving the purer product as a solid.

  • Filter the suspension to isolate the purified 2-hydroxymyristic acid.

  • Dry the solid product under vacuum.

Alternative Method: Column Chromatography

For higher purity, column chromatography can be employed.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate.

  • Procedure: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the silica gel column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain purified 2-hydroxymyristic acid.[7]

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-hydroxymyristic acid.

Sample Preparation:

  • Dissolve 5-10 mg of the purified 2-hydroxymyristic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8][9]

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

Typical ¹H NMR Spectral Data (in CDCl₃):

  • δ ~4.2 ppm (dd): Methine proton (-CH(OH)-)

  • δ ~2.5 ppm (m): Methylene protons adjacent to the carbonyl group (-CH₂-COOH)

  • δ ~1.2-1.6 ppm (m): Methylene protons of the long alkyl chain (-(CH₂)₁₀-)

  • δ ~0.9 ppm (t): Terminal methyl protons (-CH₃)

Typical ¹³C NMR Spectral Data (in CDCl₃):

  • δ ~180 ppm: Carbonyl carbon (-COOH)

  • δ ~70 ppm: Methine carbon bearing the hydroxyl group (-CH(OH)-)

  • δ ~22-34 ppm: Methylene carbons of the alkyl chain

  • δ ~14 ppm: Terminal methyl carbon (-CH₃)

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of 2-hydroxymyristic acid. Derivatization is often required to increase the volatility of the analyte.[10][11][12][13][14]

Sample Preparation (Derivatization):

  • Methylation: Convert the carboxylic acid group to a methyl ester using a reagent such as diazomethane or BF₃/methanol.

  • Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][13]

GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., HP-5MS).[12]

  • Injection: Inject the derivatized sample into the GC inlet.

  • Temperature Program: Use a temperature gradient to separate the components. For example, an initial oven temperature of 80°C held for 5 minutes, then ramped to 290°C.[12]

  • Mass Spectrometry: The eluting compounds are ionized (e.g., by electron ionization) and the resulting fragments are analyzed by the mass spectrometer, providing a characteristic fragmentation pattern for identification.

Biological Activity and Signaling Pathways

The primary biological significance of 2-hydroxymyristic acid lies in its role as a metabolic precursor to 2-hydroxymyristoyl-CoA, a potent and competitive inhibitor of N-myristoyltransferase (NMT).[15][16]

Inhibition of N-Myristoyltransferase (NMT)

N-myristoylation is a crucial co- and post-translational modification where NMT catalyzes the attachment of a myristoyl group (from myristoyl-CoA) to the N-terminal glycine residue of a wide range of cellular proteins. This lipid modification is essential for protein-membrane interactions, protein-protein interactions, and proper signal transduction.

2-hydroxymyristic acid is metabolically activated within the cell to 2-hydroxymyristoyl-CoA. This analog then acts as a competitive inhibitor of NMT, preventing the myristoylation of its target proteins.[15][17]

NMT_Inhibition cluster_0 Cellular Metabolism cluster_1 N-Myristoylation Pathway 2-Hydroxymyristic Acid 2-Hydroxymyristic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxymyristic Acid->Acyl-CoA Synthetase Activation 2-Hydroxymyristoyl-CoA 2-Hydroxymyristoyl-CoA Acyl-CoA Synthetase->2-Hydroxymyristoyl-CoA NMT NMT 2-Hydroxymyristoyl-CoA->NMT Competitive Inhibition Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Catalysis Target Protein (N-terminal Glycine) Target Protein (N-terminal Glycine) Target Protein (N-terminal Glycine)->NMT

Figure 1. Mechanism of NMT inhibition by 2-hydroxymyristic acid.
Downstream Effects on p56lck Signaling in T-Cells

One of the well-studied consequences of NMT inhibition is its effect on the lymphocyte-specific protein-tyrosine kinase p56lck, a key signaling molecule in T-cells.[1][18][19][20] Myristoylation is essential for anchoring p56lck to the plasma membrane, where it participates in T-cell receptor (TCR) signaling.

Inhibition of p56lck myristoylation by 2-hydroxymyristic acid treatment leads to the production of a non-myristoylated, cytosolic form of the kinase.[16] While this cytosolic p56lck retains its kinase activity, its mislocalization prevents it from phosphorylating its membrane-associated substrates, thereby disrupting the TCR signaling cascade. Furthermore, non-myristoylated p56lck is less stable and prone to degradation, leading to a reduction in the total cellular levels of the kinase.[16] This ultimately impairs T-cell activation and can induce apoptosis.[1]

p56lck_Signaling cluster_normal Normal T-Cell Signaling cluster_inhibited Signaling with 2-Hydroxymyristic Acid p56lck_precursor p56lck (precursor) NMT_normal NMT p56lck_precursor->NMT_normal NMT_inhibited NMT p56lck_precursor->NMT_inhibited Myristoylated_p56lck Myristoylated p56lck NMT_normal->Myristoylated_p56lck Membrane_Localization Membrane Localization Myristoylated_p56lck->Membrane_Localization TCR_Signaling TCR Signaling Cascade Membrane_Localization->TCR_Signaling T_Cell_Activation T-Cell Activation TCR_Signaling->T_Cell_Activation 2HMA 2-Hydroxymyristic Acid 2HMA->NMT_inhibited Inhibition Non_Myristoylated_p56lck Non-Myristoylated p56lck NMT_inhibited->Non_Myristoylated_p56lck Cytosolic_Localization Cytosolic Localization Non_Myristoylated_p56lck->Cytosolic_Localization Degradation Increased Degradation Non_Myristoylated_p56lck->Degradation Disrupted_Signaling Disrupted TCR Signaling Cytosolic_Localization->Disrupted_Signaling Apoptosis Apoptosis Disrupted_Signaling->Apoptosis

Figure 2. Impact of 2-hydroxymyristic acid on p56lck signaling.

Conclusion

2-Hydroxymyristic acid is a valuable tool for studying the roles of N-myristoylation in cellular processes. Its ability to be metabolically activated to a potent NMT inhibitor allows for the targeted disruption of signaling pathways that are dependent on this lipid modification. The detailed physical, chemical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of 2-hydroxymyristic acid and its derivatives in various diseases, including cancer and viral infections, where NMT has been identified as a promising drug target. Further research into optimizing its delivery and efficacy is warranted.

References

The Unseen Architects: A Technical Guide to the Discovery and Significance of 2-Hydroxy Fatty Acids in Marine Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine organisms, a treasure trove of novel bioactive compounds, have recently drawn scientific attention for their unique lipid profiles, particularly the presence of 2-hydroxy fatty acids (2-HFAs). These molecules, characterized by a hydroxyl group on the second carbon of a fatty acid chain, are emerging as crucial players in cellular structure and signaling within the marine biosphere. While their presence in terrestrial organisms is linked to neurological function and skin barrier integrity, their roles in marine ecosystems are just beginning to be unraveled. This technical guide provides a comprehensive overview of the discovery, quantification, and analytical methodologies for 2-HFAs in marine organisms, with a focus on their potential as novel therapeutic agents.

Discovery and Distribution of 2-Hydroxy Fatty Acids in Marine Organisms

The initial discovery of 2-HFAs in the marine environment was in sponges, known for their complex and often unusual lipid compositions. Subsequent research has identified these molecules in a variety of other marine life, including echinoderms and bacteria, suggesting a broader distribution and significance than previously understood.

Occurrence in Marine Sponges

Marine sponges are a rich source of diverse 2-HFAs. Studies have isolated a range of these compounds, from saturated to branched-chain forms, primarily associated with the phospholipid fractions of the cell membrane. For instance, Caribbean sponges such as Verongula gigantea and Aplysina archeri have been found to contain 2-hydroxy-eicosanoic acid, 2-hydroxy-heneicosanoic acid, 2-hydroxydocosanoic acid, 2-hydroxytetracosanoic acid, and 2-hydroxypentacosanoic acid.[1] These 2-HFAs are integral components of various phospholipids, including phosphatidylserine, phosphatidylinositol, phosphatidylethanolamine, and phosphatidylcholine.[1] The Senegalese sponge Pseudosuberites sp. is particularly noteworthy, with 2-hydroxy long-chain fatty acids (C22 to C27) constituting almost 50% of its total fatty acid mixture.[2] This includes a significant amount of 2-hydroxyhexacosanoic acid (26%) and the unusual 2-hydroxy-heptacosanoic acid.[2]

Presence in Marine Bacteria

The gliding marine bacterium Aureispira marina has been identified as a producer of 2-HFAs, specifically 2-hydroxy-15-methyl-hexadecanoic acid (2-OH-iso-C17:0) and 2-hydroxy-15-methyl-hexadecenoic acid (2-OH-iso-C17:1).[3][4] Notably, the quantity of 2-OH-iso-C17:1 was found to be even higher than that of arachidonic acid, a significant polyunsaturated fatty acid in this bacterium.[3][4] In A. marina, these 2-HFAs are incorporated into ceramides, complex lipids composed of a sphingoid base and a fatty acid.[3][4]

Abundance in Echinoderms

Recent quantitative analyses have revealed a significant enrichment of 2-HFAs in certain echinoderms. The sea cucumber Apostichopus japonicas and the starfish Asterias amurensis exhibit particularly high levels of total 2-HFAs, at 8.40 ± 0.28 mg/g and 7.51 ± 0.18 mg/g of dry weight, respectively. In contrast, the sea urchin Mesocentrotus nudus contains a much lower concentration of 531 ± 108 µg/g.

Data Presentation: Quantitative Analysis of 2-Hydroxy Fatty Acids

The following tables summarize the quantitative data on 2-HFA distribution in selected marine organisms.

Marine OrganismTissue/Fraction2-Hydroxy Fatty AcidConcentration (% of Total Fatty Acids or mg/g)Reference
Pseudosuberites sp. (Sponge)PhospholipidsC22-C27 2-HFAs~50%[2]
Pseudosuberites sp. (Sponge)Phospholipids2-hydroxyhexacosanoic acid26%[2]
Pseudosuberites sp. (Sponge)Phospholipids2-hydroxy-25:09.2%[2]
Amphimedon compressa (Sponge)Phospholipids2-hydroxy-23:011.5%[2]
Apostichopus japonicas (Sea Cucumber)Whole Body (dry weight)Total 2-HFAs8.40 ± 0.28 mg/g
Apostichopus japonicas (Sea Cucumber)Whole Body (dry weight)2-hydroxy C24:167.9% of total 2-HFAs
Asterias amurensis (Starfish)Whole Body (dry weight)Total 2-HFAs7.51 ± 0.18 mg/g
Asterias amurensis (Starfish)Whole Body (dry weight)2-hydroxy C16:0Major 2-HFA species
Mesocentrotus nudus (Sea Urchin)Whole Body (dry weight)Total 2-HFAs531 ± 108 µg/g
Aureispira marina (Bacterium)Cellular Lipids2-OH-iso-C17:1Higher than arachidonic acid[3][4]

Experimental Protocols

The accurate analysis of 2-HFAs from marine organisms requires specific and carefully executed protocols. The following sections detail the key experimental methodologies.

Lipid Extraction from Marine Tissues

A modified Folch method is commonly employed for the total lipid extraction from marine invertebrate tissues.

  • Materials: Chloroform, Methanol, 0.9% NaCl solution, Homogenizer, Centrifuge.

  • Protocol:

    • Homogenize the lyophilized and powdered marine tissue (e.g., sponge, sea cucumber) in a chloroform:methanol (2:1, v/v) solution. Use a solvent-to-tissue ratio of 20:1 (v/w).

    • Agitate the mixture for 1-2 hours at room temperature.

    • Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the tissue debris.

    • Collect the supernatant containing the lipid extract.

    • Wash the extract by adding 0.2 volumes of 0.9% NaCl solution.

    • Vortex the mixture and centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully remove the upper aqueous phase.

    • The lower chloroform phase containing the total lipids is collected and dried under a stream of nitrogen.

Saponification and Fatty Acid Methyl Ester (FAME) Preparation

To analyze the fatty acid composition, the extracted lipids are saponified to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs) for gas chromatography analysis.

  • Materials: 0.5 M KOH in methanol, 14% Boron trifluoride (BF3) in methanol, Hexane, Saturated NaCl solution.

  • Protocol:

    • Resuspend the dried lipid extract in a small volume of toluene.

    • Add 2 mL of 0.5 M KOH in methanol to the lipid extract.

    • Heat the mixture at 100°C for 5-10 minutes in a sealed tube.

    • Cool the tube and add 2 mL of 14% BF3 in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for analysis.

Trimethylsilyl (TMS) Derivatization of 2-Hydroxy FAMEs

The hydroxyl group of the 2-HFAs needs to be derivatized to improve their volatility and thermal stability for gas chromatography. Trimethylsilylation is a common method.

  • Materials: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine, Anhydrous sodium sulfate.

  • Protocol:

    • Dry the FAME extract completely under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried FAMEs.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature. The derivatized sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized FAMEs are analyzed by GC-MS to identify and quantify the 2-HFAs.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 150°C, holding for 2 minutes, then ramping to 300°C at 4°C/minute, and holding for 10 minutes.

  • Mass Spectrometry: Operated in electron ionization (EI) mode. The mass spectra of the TMS-derivatized 2-HFAs show characteristic fragment ions that allow for their identification.

Mandatory Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway of 2-Hydroxy Ceramides in Marine Invertebrates

While the specific signaling pathways of 2-HFAs in marine organisms are still under active investigation, studies on their ceramide derivatives in other organisms suggest a role in modulating cellular processes like apoptosis and membrane organization. The following diagram illustrates a hypothesized signaling pathway for 2-hydroxy ceramides in a marine invertebrate cell, potentially in response to environmental stress.

G cluster_membrane Cell Membrane Stress Environmental Stress (e.g., Pathogen, Temperature) FA2H Fatty Acid 2-Hydroxylase Stress->FA2H activates hFA 2-Hydroxy Fatty Acid FA2H->hFA produces CerS Ceramide Synthase hCer 2-Hydroxy Ceramide CerS->hCer produces Membrane_Domains Membrane Domain Reorganization Cell_Response Cellular Response (e.g., Apoptosis, Immune Defense) Membrane_Domains->Cell_Response Fatty_Acid Fatty Acid Fatty_Acid->FA2H substrate hFA->CerS substrate hCer->Membrane_Domains induces Apoptosis_Caspase Caspase Activation hCer->Apoptosis_Caspase activates Apoptosis_Caspase->Cell_Response

Caption: Hypothesized signaling pathway of 2-hydroxy ceramides in marine invertebrates.

Experimental Workflow for 2-HFA Analysis

The following diagram outlines the logical workflow for the extraction and analysis of 2-HFAs from marine organisms.

G Start Marine Organism Sample Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Saponification Saponification (KOH in Methanol) Extraction->Saponification Methylation FAME Preparation (BF3 in Methanol) Saponification->Methylation Derivatization TMS Derivatization (BSTFA + TMCS) Methylation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Interpretation (Identification & Quantification) Analysis->Data End Results Data->End

Caption: Experimental workflow for the analysis of 2-hydroxy fatty acids.

Potential for Drug Development and Future Research

The unique structural features of 2-HFAs from marine organisms and their involvement in fundamental cellular processes make them promising candidates for drug development. Their ability to modulate membrane properties and potentially influence signaling pathways opens avenues for investigating their efficacy in treating diseases characterized by membrane dysfunction or aberrant signaling, such as cancer and neurodegenerative disorders.

Future research should focus on:

  • Expanding the quantitative analysis of 2-HFAs to a wider range of marine species to better understand their distribution and ecological significance.

  • Elucidating the specific signaling pathways in which marine-derived 2-HFAs participate to identify novel drug targets.

  • Investigating the therapeutic potential of these molecules in preclinical models of human diseases.

  • Exploring the biosynthetic pathways of 2-HFAs in marine organisms, which could lead to biotechnological production methods.

Conclusion

The discovery of 2-hydroxy fatty acids in marine organisms represents a significant advancement in marine lipidomics. These molecules are not merely structural components but are likely key players in cellular signaling and adaptation to the unique challenges of the marine environment. The methodologies outlined in this guide provide a framework for their continued investigation, which holds the promise of uncovering novel biological functions and developing a new generation of marine-derived therapeutics.

References

2-Hydroxytetradecanoic Acid as a Precursor in Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxytetradecanoic acid is a C14 saturated fatty acid featuring a hydroxyl group at the alpha-position. This structural feature designates it as a crucial precursor in the biosynthesis of a specific subclass of sphingolipids known as 2-hydroxylated sphingolipids. These lipids, while present in most eukaryotic cells, are particularly abundant in the nervous system, skin, and kidneys.[1][2] The synthesis of these molecules is critical for the proper function of the myelin sheath and the epidermal permeability barrier.[1][3] Dysregulation in the synthesis of 2-hydroxylated lipids, often due to mutations in the primary synthesizing enzyme, Fatty Acid 2-Hydroxylase (FA2H), is linked to severe neurodegenerative disorders.[2][4] This guide provides an in-depth overview of the biosynthesis pathway originating from this compound, its physiological significance, and detailed experimental protocols for its study.

Biosynthesis of 2-Hydroxylated Sphingolipids

The biosynthetic pathway for sphingolipids containing a 2-hydroxy fatty acid is analogous to that of their non-hydroxylated counterparts, with the addition of an initial hydroxylation step.[1][5] The central enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H), an integral membrane protein of the endoplasmic reticulum.[1]

The key steps are as follows:

  • α-Hydroxylation: The process begins with the conversion of a free fatty acid, such as tetradecanoic acid (myristic acid), to this compound. This reaction is catalyzed by FA2H, a monooxygenase that is dependent on NADPH and cytochrome P450 reductase.[1] The enzyme is stereospecific, producing the (R)-2-hydroxy fatty acid enantiomer.[2][6]

  • Acyl-CoA Activation: The newly synthesized this compound is activated to its coenzyme A (CoA) ester, 2-hydroxytetradecanoyl-CoA, by an acyl-CoA synthetase.[1]

  • Ceramide Synthesis: The 2-hydroxy acyl group is transferred from its CoA derivative to a sphingoid base (e.g., dihydrosphingosine). This acylation is catalyzed by a family of enzymes known as ceramide synthases (CerS).[1] All six mammalian CerS isoforms are capable of utilizing 2-hydroxy acyl-CoAs as substrates, forming 2-hydroxy-dihydroceramide.[1][7]

  • Desaturation: A dihydroceramide desaturase introduces a double bond into the sphingoid backbone of 2-hydroxy-dihydroceramide, yielding 2-hydroxy-ceramide.[1]

  • Formation of Complex Sphingolipids: 2-hydroxy-ceramide serves as the direct precursor for all complex 2-hydroxylated sphingolipids.[1] Enzymes such as sphingomyelin synthase (SMS) or glucosylceramide synthase (GCS) transfer head groups to the C-1 position of 2-hydroxy-ceramide to form 2-hydroxy-sphingomyelin or 2-hydroxy-glucosylceramide, respectively.[1]

G cluster_0 TDA Tetradecanoic Acid HTDA This compound TDA->HTDA FA2H HTDA_CoA 2-Hydroxytetradecanoyl-CoA HTDA->HTDA_CoA Acyl-CoA Synthetase DHCer 2-Hydroxy-Dihydroceramide HTDA_CoA->DHCer Ceramide Synthase (CerS) HCer 2-Hydroxy-Ceramide DHCer->HCer Dihydroceramide Desaturase HSM 2-Hydroxy-Sphingomyelin HCer->HSM SMS HGC 2-Hydroxy-Glucosylceramide HCer->HGC GCS HGalCer 2-Hydroxy-Galactosylceramide HCer->HGalCer CGT

Figure 1. Biosynthesis pathway of 2-hydroxylated sphingolipids.

Physiological Significance and Quantitative Data

2-hydroxylated sphingolipids are not merely structural variants; their unique hydroxyl group confers specific biophysical properties that are critical for cellular function. The 2-hydroxyl group can participate in intermolecular hydrogen bonding, which helps to stabilize membrane microdomains, often referred to as lipid rafts.[2][8] This stabilization is vital in tissues with high lipid content and specialized membrane functions.

  • Nervous System: In the central and peripheral nervous systems, 2-hydroxylated galactosylceramides are major components of the myelin sheath.[3][9] Their presence is essential for myelin stability and long-term maintenance.[3][10] A deficiency in FA2H, leading to reduced levels of these lipids, causes a severe form of leukodystrophy and hereditary spastic paraplegia.[2][9]

  • Skin Barrier: The skin's stratum corneum relies on a highly organized lipid matrix to prevent water loss and protect against external threats.[1] 2-hydroxylated ceramides and glucosylceramides are essential for the formation of the epidermal lamellar membranes that constitute this barrier.[1][2]

The abundance of 2-hydroxylated ceramides varies significantly across different cell types, highlighting their specialized roles.

Tissue / Cell TypeAbundance of 2-Hydroxylated Ceramide (% of Total Ceramide)Reference(s)
Most Cultured Cell Lines1 - 3%[1]
Skin Keratinocytes> 50%[1]
Intestinal Epithelial Cells> 50%[1]
Stratum Corneum~40% of total ceramides contain a 2-hydroxy fatty acid[1]

Experimental Protocols

The analysis of this compound and its downstream metabolites requires robust methods for lipid extraction and sensitive analytical techniques for quantification.

Protocol 1: Total Lipid Extraction from Mammalian Tissue

This protocol is based on the well-established Bligh and Dyer method, considered a gold standard for lipid extraction.[11]

Materials:

  • Tissue sample (e.g., brain, skin)

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water

  • Handheld homogenizer

  • Glass centrifuge tubes

  • Centrifuge

  • Nitrogen or Argon gas stream

Methodology:

  • Homogenization: Weigh approximately 50-100 mg of tissue and place it in a glass centrifuge tube. Add 1 mL of methanol and homogenize thoroughly on ice.[12]

  • Solvent Addition: To the homogenate, add 2 mL of chloroform. Vortex vigorously for 2 minutes to create a single-phase mixture.

  • Phase Separation: Add 0.8 mL of deionized water to the mixture. Vortex for another 2 minutes. This will induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (methanol/water), a lower organic layer (chloroform containing lipids), and a protein disk at the interface.[11]

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious to avoid aspirating the protein disk.

  • Drying: Evaporate the chloroform solvent under a gentle stream of nitrogen or argon gas to obtain the total lipid extract.

  • Storage: Resuspend the dried lipid film in a known volume of an appropriate solvent (e.g., chloroform/methanol 2:1 v/v) for downstream analysis. Store at -80°C to prevent oxidation.[12]

Protocol 2: Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for quantifying specific fatty acids. Analysis of 2-hydroxy fatty acids requires a derivatization step to increase their volatility.[13][14]

Materials:

  • Dried lipid extract (from Protocol 1)

  • Internal standard (e.g., deuterated this compound)

  • BF₃-Methanol (14%) or Methanolic HCl

  • Hexane

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., polar-wax or non-polar DB-5 type)

Methodology:

  • Saponification and Methylation:

    • Add a known amount of internal standard to the dried lipid extract.

    • Add 2 mL of 14% BF₃-Methanol solution.

    • Heat the sample at 100°C for 30 minutes to simultaneously cleave fatty acids from complex lipids and convert them to Fatty Acid Methyl Esters (FAMEs).

    • Allow the sample to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of water to the tube.

    • Vortex thoroughly and centrifuge briefly to separate phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Hydroxyl Group Derivatization:

    • Dry the collected hexane layer under nitrogen/argon.

    • Add 50 µL of a silylating agent (e.g., BSTFA) and 50 µL of pyridine or acetonitrile.

    • Heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether. This step is crucial for good chromatographic peak shape.[13]

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that effectively separates the C14 FAMEs. For example: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for the TMS-derivatized 2-hydroxytetradecanoate methyl ester, such as [M-15]⁺ (loss of a methyl group) and [M-59]⁺ (loss of the methoxycarbonyl group).[13]

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G Sample Tissue Sample (e.g., Brain, Skin) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Homogenization Deriv Derivatization (FAME/TMS) Extraction->Deriv Saponification & Methylation Analysis GC-MS Analysis (SIM Mode) Deriv->Analysis Injection Data Data Processing & Quantification Analysis->Data Peak Integration

Figure 2. Experimental workflow for the quantification of 2-hydroxy fatty acids.

Conclusion

This compound is a pivotal precursor molecule in the de novo synthesis of 2-hydroxylated sphingolipids. The enzymatic machinery, primarily involving FA2H and the CerS family, ensures the incorporation of this unique fatty acid into ceramides, which are then used to build complex sphingolipids. These lipids play indispensable roles in the structural integrity and function of critical biological structures like the myelin sheath and the epidermal barrier. The provided protocols offer a robust framework for researchers to extract and quantify these important molecules, facilitating further investigation into their roles in health and disease and paving the way for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Methodological & Application

Synthesis of 2-Hydroxytetradecanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Hydroxytetradecanoic acid, also known as α-hydroxymyristic acid, is a valuable chemical tool for researchers studying protein N-myristoylation, a critical lipid modification of many signaling proteins. In cells, this compound is converted to 2-hydroxymyristoyl-CoA, a potent inhibitor of N-myristoyltransferase (NMT).[1][2] Inhibition of NMT disrupts the localization and function of key proteins involved in various signaling pathways, making it a target of interest in cancer and infectious disease research.[3][4][5][6] This document provides a detailed protocol for the chemical synthesis of this compound and highlights its application in studying NMT-related cellular processes.

Introduction

Protein N-myristoylation is a co-translational or post-translational modification where the enzyme N-myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine residue of target proteins.[4] This lipid modification is crucial for mediating protein-membrane interactions and facilitating protein-protein interactions, thereby playing a fundamental role in a wide array of cellular signaling pathways.[7][8][9] Dysregulation of NMT activity has been implicated in the progression of various diseases, including cancer and infections caused by fungi and viruses.[3][4]

This compound serves as a precursor to a potent inhibitor of NMT. Once it enters the cell, it is metabolically activated to 2-hydroxymyristoyl-CoA.[1][2] This analog then acts as a competitive inhibitor of NMT, preventing the myristoylation of its protein substrates.[2] The resulting non-myristoylated proteins may fail to localize to their proper cellular compartments, leading to their misregulation and, in some cases, degradation.[1] This makes this compound an invaluable tool for investigating the functional roles of N-myristoylation in health and disease.

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting from the commercially available tetradecanoic acid (myristic acid). The first step is the α-chlorination of tetradecanoic acid, followed by a nucleophilic substitution with hydroxide to yield the final product.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Tetradecanoic_acid Tetradecanoic Acid Alpha_chloro_tetradecanoic_acid 2-Chlorotetradecanoic Acid Tetradecanoic_acid->Alpha_chloro_tetradecanoic_acid  α-Chlorination  (TCCA, Solvent-free) Hydroxylation Hydroxylation (KOH, H2O, Reflux) Alpha_chloro_tetradecanoic_acid->Hydroxylation Product This compound Hydroxylation->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Step 1: α-Chlorination of Tetradecanoic Acid

This procedure is adapted from the general method for α-chlorination of fatty acids.[7]

  • Reagents and Materials:

    • Tetradecanoic acid (Myristic acid)

    • Trichloroisocyanuric acid (TCCA)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Vacuum filtration setup

  • Procedure:

    • In a round-bottom flask, combine tetradecanoic acid and TCCA in a 1:0.35 molar ratio.

    • Heat the mixture to 80°C with stirring under solvent-free conditions. The reaction mixture will become a clear liquid.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude α-chlorinated fatty acid can be used directly in the next step after purification by filtration to remove solid by-products.

Step 2: Hydroxylation of 2-Chlorotetradecanoic Acid

This procedure is based on the general method for the hydroxylation of α-chloro fatty acids.[7]

  • Reagents and Materials:

    • Crude 2-chlorotetradecanoic acid from Step 1

    • Potassium hydroxide (KOH)

    • Deionized water

    • Hydrochloric acid (HCl) for acidification

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beaker

    • pH paper or pH meter

    • Vacuum filtration setup

    • Dichloromethane and Methanol for purification (optional)

  • Procedure:

    • Dissolve the crude 2-chlorotetradecanoic acid in an aqueous solution of KOH (4 equivalents).

    • Heat the mixture to reflux (approximately 100°C) and maintain for 24 hours with vigorous stirring.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 1 by the dropwise addition of concentrated HCl. This will precipitate the crude this compound as a white solid.

    • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

    • The crude product can be further purified by recrystallization or column chromatography (e.g., using a dichloromethane/methanol solvent system).

Quantitative Data
CompoundStarting Material (Tetradecanoic Acid)Intermediate (2-Chlorotetradecanoic Acid)Final Product (this compound)
Yield -High conversion66% (for 2-hydroxy myristic acid)[7]
Purity (GC-FID) --99.0%[7]
Melting Point (°C) 54-55-83.5[7]
¹H NMR (300 MHz, DMSO-d6) --δ 3.88 (dd, J = 7.6, 4.6 Hz, 1H), 1.66–1.42 (m, 2 H), 1.25 (s, 20H), 0.83 (m, 3H)[7]
¹³C NMR (75 MHz, CD3OD) --δ 177.11, 70.23, 34.15, 31.71, 29.45, 29.42, 29.37, 29.31, 29.17, 29.13, 24.81, 22.37, 13.15[7]
HRMS (ESI negative) --calcd for C₁₄H₂₇O₃[M – H]⁻, m/z, 243.1960; found, 243.1958[7]

Data for this compound (referred to as 2-hydroxy myristic acid) is sourced from a study on the synthesis of α-hydroxy fatty acids.[7]

Application in Research: Inhibition of N-Myristoyltransferase

This compound is a valuable tool for studying the consequences of inhibiting protein N-myristoylation. It acts as a prodrug, being converted in cells to the active inhibitor, 2-hydroxymyristoyl-CoA.

Signaling Pathway Inhibition

NMT_Inhibition_Pathway Mechanism of N-Myristoyltransferase Inhibition cluster_cell Cell HMA This compound (HMA) HM_CoA 2-Hydroxymyristoyl-CoA HMA->HM_CoA Metabolic Activation NMT N-Myristoyltransferase (NMT) HM_CoA->NMT Inhibition Myr_Protein Myristoylated Protein NMT->Myr_Protein Catalysis Non_Myr_Protein Non-myristoylated Protein NMT->Non_Myr_Protein Inhibited Catalysis Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein Precursor Protein (with N-terminal Glycine) Protein->NMT Membrane Cellular Membrane Myr_Protein->Membrane Membrane Targeting Dysfunction Aberrant Localization & Loss of Function Non_Myr_Protein->Dysfunction Downstream Downstream Signaling & Function Membrane->Downstream

Caption: Inhibition of N-myristoyltransferase by this compound.

The inhibition of NMT by 2-hydroxymyristoyl-CoA prevents the transfer of myristate to the N-terminal glycine of numerous proteins. This lack of myristoylation leads to:

  • Improper Protein Localization: Many myristoylated proteins, such as those in the Src family of tyrosine kinases, require this lipid anchor for their proper localization to cellular membranes where they participate in signal transduction.[10]

  • Altered Protein Stability: The absence of myristoylation can lead to increased degradation of the protein.[1]

  • Disruption of Signaling Cascades: By preventing the localization and function of key signaling proteins, NMT inhibition can disrupt pathways involved in cell growth, proliferation, and survival.[3]

For drug development professionals, understanding these consequences is crucial as NMT is a validated therapeutic target in oncology and infectious diseases. The synthesis of this compound and similar analogs allows for the exploration of NMT inhibition in various disease models.

References

Quantitative Analysis of 2-Hydroxytetradecanoic Acid by GC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 2-hydroxytetradecanoic acid, also known as 2-hydroxymyristic acid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below cover sample preparation, derivatization, instrument parameters, and data analysis to ensure accurate and reproducible quantification.

Introduction

This compound is a 2-hydroxy fatty acid that plays a role in various biological processes. Abnormal levels of 2-hydroxy fatty acids have been associated with certain diseases, making their accurate quantification crucial for research and clinical applications. Gas chromatography-mass spectrometry is a powerful analytical technique for the sensitive and selective determination of fatty acids. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[1][2][3] This protocol describes a robust method involving a two-step derivatization process: esterification of the carboxylic acid group and silylation of the hydroxyl group.

Experimental Protocols

A critical aspect of analyzing hydroxy fatty acids by GC-MS is the conversion of the analyte into a volatile derivative.[3] This is typically achieved through a two-step process involving the esterification of the carboxylic acid and the silylation of the hydroxyl group.[4][5]

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): Deuterated this compound (or a suitable odd-chain 2-hydroxy fatty acid if a deuterated standard is unavailable)

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Acetyl Chloride or Boron Trifluoride (BF3) in Methanol (14%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Sodium sulfate (anhydrous)

  • Solvents for extraction (e.g., chloroform, methanol, isooctane)

  • Deionized water

  • Nitrogen gas (high purity)

Sample Preparation (from Plasma/Serum)
  • Lipid Extraction:

    • To 100 µL of plasma or serum in a glass tube, add a known amount of the internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a new clean glass tube.

    • Repeat the extraction of the aqueous layer with another 1 mL of the chloroform:methanol mixture.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Saponification (Hydrolysis):

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

    • Cap the tube tightly and heat at 80°C for 30 minutes to hydrolyze the fatty acids from their esterified forms.

    • Allow the sample to cool to room temperature.

    • Acidify the mixture by adding 1 mL of 0.5 M HCl.

  • Free Fatty Acid Extraction:

    • Add 2 mL of hexane to the acidified mixture.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper hexane layer containing the free fatty acids to a new tube.

    • Repeat the extraction with another 1 mL of hexane.

    • Combine the hexane extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization

This two-step derivatization is crucial for making the this compound volatile for GC analysis.

  • Esterification (Formation of Fatty Acid Methyl Ester - FAME):

    • To the dried fatty acid residue, add 500 µL of 14% BF3 in methanol.

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of deionized water and 1 mL of hexane.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a new vial and evaporate to dryness under nitrogen.

  • Silylation (Formation of Trimethylsilyl - TMS Ether):

    • To the dried FAME residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[2]

    • Cap the vial tightly and heat at 70°C for 45 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical starting parameters that may require optimization for your specific instrument.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.

Selected Ion Monitoring (SIM) Ions: The specific ions to monitor will depend on the fragmentation pattern of the derivatized this compound (methyl ester, TMS ether). A full scan analysis of a standard should be performed first to identify the characteristic ions.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of this compound at known concentrations, each containing a constant amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Calibration Curve and Linearity
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,000100,0000.15
578,000102,0000.76
10155,00099,0001.57
50760,000101,0007.52
1001,520,000100,50015.12
5007,550,00099,50075.88

A representative calibration curve should be generated for each batch of samples.

Method Validation Parameters

The following table summarizes the expected performance characteristics of the method, based on typical values for similar hydroxy fatty acid analyses.

ParameterExpected ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Precision (RSD%) < 15%The relative standard deviation for replicate measurements.
Accuracy (Recovery %) 85 - 115%The percentage of the true concentration that is measured.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction saponification Saponification (Methanolic NaOH) extraction->saponification ffa_extraction Free Fatty Acid Extraction (Hexane) saponification->ffa_extraction esterification Esterification (BF3/Methanol) ffa_extraction->esterification silylation Silylation (BSTFA/TMCS) esterification->silylation gcms GC-MS Analysis (SIM Mode) silylation->gcms data_processing Data Processing (Peak Integration) gcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Workflow for the quantitative analysis of this compound.

Derivatization Pathway

derivatization_pathway reactant This compound step1_reagent + BF3/Methanol reactant->step1_reagent intermediate This compound methyl ester step1_reagent->intermediate step2_reagent + BSTFA/TMCS intermediate->step2_reagent product Volatile Derivative for GC-MS (TMS Ether, Methyl Ester) step2_reagent->product

Caption: Two-step derivatization of this compound for GC-MS analysis.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxytetradecanoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-hydroxytetradecanoic acid, a C14 saturated hydroxy fatty acid, for analysis by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Proper derivatization is crucial for the accurate and sensitive quantification of this analyte in various biological matrices.

Introduction

This compound and other hydroxy fatty acids are involved in various physiological and pathological processes. Their analysis often requires derivatization to improve their chromatographic behavior and detection sensitivity. For gas chromatography, derivatization increases volatility and thermal stability. In liquid chromatography-mass spectrometry, derivatization can enhance ionization efficiency and chromatographic retention. This document outlines validated methods for preparing this compound for chromatographic analysis.

Gas Chromatography (GC) Analysis

For GC analysis, a two-step derivatization process is commonly employed. The carboxylic acid group is first converted to a methyl ester (FAME), followed by the silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether. This dual derivatization significantly increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.

Experimental Protocol: Methylation followed by Silylation

This protocol describes the conversion of this compound to its methyl ester, followed by the silylation of the hydroxyl group.

Materials:

  • This compound standard or sample extract

  • Methanolic HCl (1.25 M) or 14% Boron trifluoride in methanol (BF3-methanol)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane, analytical grade

  • Sodium sulfate (anhydrous)

  • Nitrogen gas supply

  • Heater block or water bath

  • Vortex mixer

  • Autosampler vials with inserts

Procedure:

Step 1: Methyl Esterification

  • Place a known amount of the this compound standard or the dried sample extract in a glass reaction vial.

  • Add 1 mL of 1.25 M methanolic HCl or 14% BF3-methanol.

  • Cap the vial tightly and heat at 60°C for 60 minutes in a heater block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Repeat the extraction with another 1 mL of hexane and combine the hexane layers.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation

  • To the dried FAME residue, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Data Presentation: GC-MS Performance

The following table summarizes typical quantitative data for the analysis of derivatized hydroxy fatty acids by GC-MS. While specific data for this compound is limited, the provided values for other hydroxy fatty acids offer a reasonable expectation of performance.

Analyte (as TMS derivative of FAME)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Hydroxy fatty acid isomers0.2 ng (single isomer)Not ReportedNot Reported[1]
Hydroxy fatty acids10 ng (monitoring 11 pairs of ions)Not ReportedNot Reported[1]

Note: The limit of detection can be influenced by the number of ions monitored in the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS analysis, derivatization is employed to enhance the ionization efficiency of this compound, which can be poor in its native form. Derivatization with a reagent that introduces a readily ionizable group, such as a tertiary amine, significantly improves sensitivity in positive electrospray ionization (ESI) mode.

Experimental Protocol: 2-Picolylamine Derivatization

This protocol details the derivatization of the carboxylic acid group of this compound with 2-picolylamine, which introduces a pyridine ring that is easily protonated.

Materials:

  • This compound standard or sample extract

  • 2-Picolylamine

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile, anhydrous

  • Nitrogen gas supply

  • Heater block or water bath

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Dissolve the dried this compound sample in 50 µL of anhydrous acetonitrile.

  • Prepare a fresh derivatization reagent mixture containing 10 mg/mL of 2-picolylamine, 10 mg/mL of DPDS, and 10 mg/mL of TPP in anhydrous acetonitrile.

  • Add 50 µL of the derivatization reagent mixture to the sample solution.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.

Data Presentation: LC-MS/MS Performance

The following table presents quantitative data for the analysis of carboxylic acids derivatized with 2-picolylamine, demonstrating the high sensitivity achievable with this method.

Analyte (as 2-picolylamine derivative)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Short-chain fatty acids< 75 nM< 100 nM89.7 - 100.2[2]
Various carboxylic acids1.5 - 5.6 fmol on columnNot ReportedNot Reported[3]

Note: The derivatization with 2-picolylamine can increase the detection responses of carboxylic acids by 9 to 158-fold compared to the underivatized analytes.[3]

Chiral Chromatography

For the separation of the R and S enantiomers of this compound, chiral derivatization is necessary to form diastereomers that can be resolved on a standard achiral chromatographic column.

Experimental Protocol: Chiral Derivatization with (-)-Menthol

This protocol describes the formation of diastereomeric esters using (-)-menthol for the separation of 2-hydroxy acid enantiomers by GC.

Materials:

  • Racemic this compound

  • (-)-Menthol

  • Acetyl chloride

  • Toluene, anhydrous

  • Nitrogen gas supply

  • Heater block or water bath

Procedure:

  • To the dried this compound, add 1 mL of a solution containing 100 mg of (-)-menthol in anhydrous toluene.

  • Add 100 µL of acetyl chloride dropwise while vortexing.

  • Heat the mixture at 80°C for 2 hours.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in hexane for GC analysis.

Data Presentation: Chiral GC-MS Performance

The following table provides performance data for a similar chiral derivatization method for other 2-hydroxy acids.

Analyte (as (-)-menthyl ester)Limit of Detection (LOD)Recovery (%)Precision (RSD)Reference
D-Lactic acid0.13 µM88.17 - 102.304.23 - 17.26%[4]
L-Lactic acid0.11 µM88.17 - 102.304.23 - 17.26%[4]
D-2-Hydroxyglutaric acid1.12 µM88.17 - 102.304.23 - 17.26%[4]
L-2-Hydroxyglutaric acid1.16 µM88.17 - 102.304.23 - 17.26%[4]

Visualizations

Experimental Workflow for GC Analysis

GC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Lipid Extraction Drying Drying Extraction->Drying Evaporation Methylation Methylation Drying->Methylation Silylation Silylation Methylation->Silylation Drydown & Reagent Addition GC_MS GC-MS Analysis Silylation->GC_MS Data Data Acquisition & Processing GC_MS->Data

Caption: Workflow for GC analysis of this compound.

Logical Relationship for LC-MS Derivatization

LCMS_Derivatization_Logic Analyte This compound Problem Poor Ionization Efficiency in Positive ESI Analyte->Problem Solution Derivatization of Carboxylic Acid Problem->Solution Reagent 2-Picolylamine Solution->Reagent Result Enhanced Sensitivity and Retention Reagent->Result Analysis LC-MS/MS Analysis Result->Analysis

Caption: Logic for LC-MS derivatization to enhance sensitivity.

References

Application Notes and Protocols for Chiral Separation of 2-Hydroxy Fatty Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy fatty acids (2-HFAs) are a class of lipids characterized by a hydroxyl group on the alpha-carbon of the fatty acid chain. They are integral components of various biological systems, found in sphingolipids, wool wax, and skin lipids. The chirality of the 2-hydroxy group, existing as either (R)- or (S)-enantiomers, plays a crucial role in their biological function and the stereospecificity of related enzymes. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific for the production of (R)-enantiomers of 2-HFAs, which are essential for the proper function of myelin and have been implicated in various neurological disorders.[1][2] Consequently, the ability to separate and quantify the enantiomers of 2-HFAs is critical for research in biochemistry, pharmacology, and drug development.

This document provides detailed protocols and comparative data for the chiral separation of 2-hydroxy fatty acid enantiomers using various analytical techniques, with a primary focus on Gas Chromatography (GC) following diastereomeric derivatization. Methodologies for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are also discussed.

Data Presentation: Comparison of Chiral Separation Techniques

The following tables summarize quantitative data for different methods used in the chiral separation of 2-hydroxy fatty acid enantiomers.

Table 1: Gas Chromatography (GC) of Diastereomeric Derivatives

Derivatizing Agent2-Hydroxy Fatty AcidColumnResolution (Rs)Elution OrderReference
O-(-)-Menthoxycarbonyl chloride (as tert-butylamide derivatives)Various (C4-C10)DB-51.7 - 4.8Amine dependent[3][4]
O-(-)-Menthoxycarbonyl chloride (as tert-butylamide derivatives)Various (C4-C10)DB-171.7 - 3.4Amine dependent[3][4]
(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride2-Hydroxypalmitate, 2-HydroxystearateOV-1™BaselineNot specified[5]
L-(-)-Menthyl chloroformateVariousSE-30™Effective separationL-form before D-form[5]

Table 2: High-Performance Liquid Chromatography (HPLC)

Separation Mode2-Hydroxy Fatty Acid DerivativeChiral Stationary Phase (CSP)Mobile PhaseOutcomeReference
Direct3,5-Dinitrophenylurethane (DNPU)N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycinen-hexane/1,2-dichloroethane/ethanolComplete enantiomeric separation[5]
DirectNot derivatizedChiralpak AD / AD-RHNot specifiedBaseline resolution of hydroxy and hydroperoxy fatty acids[6]
IndirectL-AcetylmandelateSilica gelNot specifiedClear separation of D and L forms of 2-hydroxypalmitic acid[5]

Table 3: Capillary Electrophoresis (CE)

Chiral Selector2-Hydroxy Fatty AcidBackground Electrolyte (BGE)OutcomeReference
2-Hydroxypropyl-β-cyclodextrinShort-chain α-hydroxy acidsNot specifiedResolution enhanced with increasing alkyl group bulkiness[1]

Experimental Protocols

This section provides a detailed protocol for the chiral separation of 2-hydroxy fatty acid enantiomers by gas chromatography after derivatization to form diastereomers.

Protocol: GC Separation of 2-HFA Enantiomers as O-(-)-Menthoxycarbonylated Amide Derivatives

This protocol is based on the principle of converting the 2-HFA enantiomers into diastereomers with distinct physicochemical properties, allowing for their separation on a non-chiral GC column.[3][4]

1. Materials and Reagents

  • 2-Hydroxy fatty acid standards (racemic, and pure R/S enantiomers if available)

  • O-(-)-Menthoxycarbonyl chloride

  • Tert-butylamine

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • GC-grade hexane

  • Nitrogen gas (high purity)

  • DB-5 or DB-17 capillary GC column

2. Sample Preparation and Derivatization

  • Esterification (if starting from a complex lipid mixture): Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer). Transesterify the lipid extract to obtain fatty acid methyl esters (FAMEs). Isolate the 2-hydroxy FAMEs using preparative thin-layer chromatography (TLC) or silica gel column chromatography.

  • Derivatization to Diastereomeric Amides:

    • To approximately 1 mg of the isolated 2-hydroxy fatty acid (or its methyl ester) in a reaction vial, add 200 µL of anhydrous pyridine and 50 µL of O-(-)-menthoxycarbonyl chloride.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 200 µL of tert-butylamine and let the reaction proceed at room temperature for 1 hour to form the amide derivatives.

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the residue in 1 mL of diethyl ether.

    • Wash the ether solution sequentially with 1 mL of 5% sodium bicarbonate solution and 1 mL of deionized water.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Carefully transfer the dried ether solution to a clean vial and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the final derivative in an appropriate volume of hexane for GC analysis.

3. Gas Chromatography (GC) Conditions

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5 or DB-17, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Oven Temperature Program: 150°C (hold for 2 min), ramp to 240°C at 2°C/min, hold for 10 min. (This program may need optimization depending on the specific 2-HFA).

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

4. Data Analysis

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Confirm the elution order by injecting derivatives of pure R- and S-enantiomer standards, if available.

  • Calculate the resolution (Rs) between the two diastereomeric peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2), where t_R are the retention times and w_b are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Determine the enantiomeric ratio by calculating the peak areas of the two diastereomers.

Visualizations

Signaling Pathways and Experimental Workflows

FA2H_Pathway cluster_synthesis Enzymatic Synthesis of (R)-2-Hydroxy Fatty Acid cluster_incorporation Biological Significance FattyAcid Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FattyAcid->FA2H R_2HFA (R)-2-Hydroxy Fatty Acid FA2H->R_2HFA Stereospecific Hydroxylation S_2HFA (S)-2-Hydroxy Fatty Acid FA2H->S_2HFA Not produced Sphingolipids Incorporation into Sphingolipids R_2HFA->Sphingolipids Myelin Myelin Sheath Formation & Function Sphingolipids->Myelin

Caption: Enzymatic pathway of (R)-2-hydroxy fatty acid synthesis by FA2H.

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., tissue, cells) Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis/Transesterification Extraction->Hydrolysis Racemic_2HFA Racemic 2-HFA Mixture Hydrolysis->Racemic_2HFA Derivatization Reaction with Chiral Derivatizing Agent Racemic_2HFA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers GC_Analysis Gas Chromatography (Achiral Column) Diastereomers->GC_Analysis Separation Separated Diastereomers GC_Analysis->Separation Quantification Quantification (Peak Area Integration) Separation->Quantification

Caption: Experimental workflow for chiral GC separation of 2-HFAs.

References

Application Notes and Protocols for the Use of 2-Hydroxytetradecanoic Acid in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetradecanoic acid, also known as 2-hydroxymyristic acid, is a saturated 2-hydroxy long-chain fatty acid. In the field of lipidomics, it serves as an important molecule for studying cellular signaling, particularly as an inhibitor of N-myristoylation, and as a potential biomarker in various physiological and pathological states. Its analysis requires specialized lipid extraction and analytical chromatography techniques. These application notes provide an overview of its utility and detailed protocols for its study.

Biological Significance and Applications

This compound's primary recognized role in cellular biology is its ability to act as an inhibitor of N-myristoyltransferase (NMT). NMT is a critical enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.

One of the most well-studied targets of NMT is the protein tyrosine kinase p56lck, which plays a pivotal role in T-cell receptor (TCR) signaling and T-cell activation. By inhibiting NMT, this compound can prevent the myristoylation of p56lck, leading to its mislocalization to the cytosol instead of the plasma membrane. This disruption of p56lck's function ultimately impairs TCR signaling and T-cell activation, making this compound a valuable tool for studying these processes and a potential lead compound for immunosuppressive drug development.

Beyond its role as an NMT inhibitor, the presence and concentration of this compound and other 2-hydroxy fatty acids in biological samples are of growing interest in lipidomics as potential biomarkers for various diseases, including metabolic disorders and cancer.

Data Presentation: Quantitative Analysis of 2-Hydroxy Fatty Acids

While specific quantitative data for this compound across a wide range of biological samples is not extensively documented in publicly available literature, the following tables provide representative data for 2-hydroxy fatty acids in human plasma and marine invertebrates to illustrate the typical concentration ranges observed in lipidomics studies.

Table 1: Representative Concentrations of 2-Hydroxy Saturated Fatty Acids (HSA) in Human Plasma. [1]

AnalyteConcentration (µg/mL)
2-Hydroxyoctanoic acid (2HOA)0.03 ± 0.01
2-Hydroxynonanoic acid (2HNA)0.02 ± 0.01
2-Hydroxydecanoic acid (2HDA)0.04 ± 0.02
2-Hydroxydodecanoic acid (2HDDA)0.05 ± 0.02
2-Hydroxypalmitic acid (2HPA)0.14 ± 0.03

Data are presented as mean ± standard deviation and are representative of values that may be obtained in a targeted lipidomics analysis.

Table 2: Total 2-Hydroxy Fatty Acid (2-OH FA) Content in Marine Echinoderms.

SpeciesTotal 2-OH FAs (mg/g dry weight)
Apostichopus japonicus (Sea cucumber)8.40 ± 0.28
Asterias amurensis (Starfish)7.51 ± 0.18
Mesocentrotus nudus (Sea urchin)0.53 ± 0.11

This table illustrates the diversity in the abundance of 2-hydroxy fatty acids across different biological organisms.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from biological samples.

Protocol 1: Total Lipid Extraction from Cells or Tissues (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including 2-hydroxy fatty acids, from cell pellets or tissue homogenates.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissues)

  • Nitrogen gas stream evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For cell pellets: Start with a known number of cells (e.g., 1 x 106 cells).

    • For tissues: Weigh a small piece of tissue (e.g., 10-50 mg) and homogenize in a suitable volume of ice-cold phosphate-buffered saline (PBS).

  • Solvent Addition: To the cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. A common starting volume is 2 mL of the mixture for up to 100 µL of aqueous sample. Add BHT to a final concentration of 0.01% to prevent oxidation.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for a 2 mL solvent mixture). Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Storage: The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization to increase the volatility of the fatty acid for GC analysis.

Materials:

  • Dried lipid extract (from Protocol 1)

  • Derivatization reagent:

    • For Fatty Acid Methyl Esters (FAMEs): 14% Boron trifluoride in methanol (BF3-methanol) or 1% Sulfuric acid in methanol.

    • For Trimethylsilyl (TMS) esters: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Hexane or Heptane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., a wax or polar-modified column)

Procedure: Derivatization to FAMEs

  • Reconstitute the dried lipid extract in 1 mL of 14% BF3-methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

Procedure: Derivatization to TMS Esters

  • Reconstitute the dried lipid extract in 50 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 70°C for 60 minutes.

  • After cooling, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.

  • Carrier Gas: Helium

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. Identification is based on retention time and comparison of the mass spectrum with a known standard or a spectral library.

Protocol 3: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of the underivatized fatty acid.

Materials:

  • Dried lipid extract (from Protocol 1)

  • LC-MS grade solvents: Acetonitrile, Methanol, Water, Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol and water (e.g., 1:1 v/v).

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the lipids.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.

    • Column Temperature: 40-50°C

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the deprotonated molecule [M-H]- of this compound (m/z 243.2). Product ions for fragmentation can be determined by infusing a standard.

    • Quantification: Use a stable isotope-labeled internal standard (e.g., 13C- or 2H-labeled this compound) for accurate quantification.

Mandatory Visualizations

G Inhibition of p56lck N-Myristoylation by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA Acyl-CoA Synthetase 2-HTA 2-Hydroxytetradecanoic Acid 2-HTA-CoA 2-Hydroxymyristoyl-CoA 2-HTA->2-HTA-CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl-CoA->NMT 2-HTA-CoA->NMT Inhibition p56lck_myr Myristoylated p56lck NMT->p56lck_myr Myristoylation p56lck_nonmyr Non-myristoylated p56lck NMT->p56lck_nonmyr Inhibited Pathway p56lck_unmyr Nascent p56lck p56lck_unmyr->NMT p56lck_mem Membrane-associated p56lck p56lck_myr->p56lck_mem Membrane Targeting TCR_signaling TCR Signaling Cascade T_cell_activation T-Cell Activation TCR_signaling->T_cell_activation p56lck_mem->TCR_signaling Initiation G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells, Tissue, Plasma) extraction Lipid Extraction (e.g., Modified Folch) sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract derivatization Derivatization (for GC-MS) dried_extract->derivatization lcms LC-MS/MS Analysis dried_extract->lcms Direct Analysis gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis lcms->data_analysis

References

Application Note: 2-Hydroxytetradecanoic Acid as a Standard for Mass Spectrometry in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative mass spectrometry (MS) has become an indispensable tool in lipidomics for the comprehensive analysis of lipids in complex biological samples. Accurate quantification of lipid species relies on the use of appropriate internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. 2-Hydroxytetradecanoic acid, a C14 saturated fatty acid with a hydroxyl group at the alpha-position, serves as a valuable internal standard for the analysis of hydroxy fatty acids and other lipid classes. Its structural similarity to endogenous lipids and distinct mass-to-charge ratio (m/z) allow for reliable identification and quantification.

This application note provides a detailed protocol for the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.

Biochemical and Physiological Significance

This compound is an analog of myristic acid. In biological systems, it can be metabolically activated to 2-hydroxymyristoyl-CoA. This analog then acts as a potent inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for protein N-myristoylation.[1] N-myristoylation is the covalent attachment of a myristoyl group to the N-terminal glycine of many signaling proteins, a modification essential for their membrane localization and function.[2] Inhibition of NMT can disrupt critical cellular signaling pathways, making this compound a useful tool for studying these processes.[3][4][5]

Data Presentation

The following tables present representative quantitative data from a hypothetical lipidomics experiment using this compound as an internal standard. These tables illustrate how to present quantitative results for clarity and comparison.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (m/z)243.2 [M-H]⁻
Product Ion 1 (m/z)199.2
Product Ion 2 (m/z)171.2
Collision Energy (eV)15
Dwell Time (ms)100

Table 2: Calibration Curve for a Representative Analyte using this compound as Internal Standard

Analyte Conc. (µM)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.248
1.00.503
5.02.512
10.05.025
25.012.55
50.025.10
0.9995

Table 3: Quantification of Endogenous Fatty Acids in a Biological Sample

Fatty AcidRetention Time (min)Peak Area Ratio (Analyte/IS)Calculated Conc. (µM)% RSD (n=3)
Myristic Acid (C14:0)8.521.252.484.2
Palmitic Acid (C16:0)9.873.456.853.8
Stearic Acid (C18:0)11.122.895.744.5
Oleic Acid (C18:1)10.954.128.183.5

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol describes a modified Bligh-Dyer method for lipid extraction from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, ice-cold

  • Chloroform, HPLC grade

  • 0.9% NaCl solution, ice-cold

  • This compound internal standard (IS) stock solution (1 mg/mL in methanol)

  • Centrifuge capable of 4°C operation

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash cells twice with 5 mL of ice-cold PBS. Scrape cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the cell suspension. The final concentration should be within the linear range of the calibration curve.

  • Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the 1 mL cell suspension. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Add 1.25 mL of 0.9% NaCl and vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Extraction: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general starting point for the LC-MS/MS analysis of fatty acids. Optimization may be required based on the specific instrument and analytes of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Negative ESI

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells, Tissue, Plasma) add_is Spike with This compound (IS) sample->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction drydown Evaporation to Dryness extraction->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for lipidomics analysis.

n_myristoylation_pathway cluster_input cluster_inhibition cluster_enzyme cluster_protein myristic_acid Myristic Acid acs Acyl-CoA Synthetase myristic_acid->acs coa CoA-SH coa->acs atp ATP atp->acs hydroxymyristic_acid 2-Hydroxytetradecanoic Acid 2-Hydroxymyristoyl-CoA 2-Hydroxymyristoyl-CoA hydroxymyristic_acid->2-Hydroxymyristoyl-CoA Metabolic Activation Myristoyl-CoA Myristoyl-CoA acs->Myristoyl-CoA nmt N-Myristoyltransferase (NMT) myristoylated_protein Myristoylated Protein nmt->myristoylated_protein protein N-terminal Glycine Protein protein->nmt Membrane Targeting &\nSignaling Membrane Targeting & Signaling myristoylated_protein->Membrane Targeting &\nSignaling Myristoyl-CoA->nmt 2-Hydroxymyristoyl-CoA->nmt Inhibition

Caption: Inhibition of N-Myristoylation Pathway.

References

Application Notes and Protocols for Stable Isotope-Labeled 2-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. The incorporation of stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into 2-hydroxytetradecanoic acid allows for the precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME). This compound, a 2-hydroxy fatty acid (2-HFA), is an important component of sphingolipids, particularly in the nervous system, skin, and kidneys. It is biochemically activated in cells to form 2-hydroxymyristoyl-CoA and is known to be an inhibitor of protein myristoylation.[1] Understanding the metabolism of this compound is crucial for elucidating its role in various physiological and pathological processes. These application notes provide detailed protocols for the use of stable isotope-labeled this compound in metabolic research.

Metabolic Pathway of this compound

The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids in mammals is Fatty Acid 2-Hydroxylase (FA2H).[2][3][4] This enzyme hydroxylates tetradecanoic acid (myristic acid) to form this compound. Once synthesized, this compound can enter two main pathways: incorporation into sphingolipids or degradation via α-oxidation.[3][5] In the sphingolipid pathway, it is incorporated into ceramides and subsequently more complex sphingolipids, which are vital components of cell membranes.[3] In the α-oxidation pathway, which occurs in peroxisomes, this compound is oxidatively decarboxylated.[3]

metabolic_pathway Metabolic Pathway of this compound Tetradecanoic Acid Tetradecanoic Acid This compound This compound Tetradecanoic Acid->this compound FA2H Sphingolipid Synthesis Sphingolipid Synthesis This compound->Sphingolipid Synthesis α-Oxidation α-Oxidation This compound->α-Oxidation Ceramides Ceramides Sphingolipid Synthesis->Ceramides Pristanic Acid Pristanic Acid α-Oxidation->Pristanic Acid Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids

Metabolic fate of this compound.

Experimental Protocols

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled fatty acids can be achieved through various chemical methods. A general approach for preparing ¹³C-labeled tetradecanoic acid involves the use of a ¹³C-labeled cyanide, which can then be hydrolyzed to the corresponding carboxylic acid.[6] For deuterium labeling, H-D exchange reactions catalyzed by metals like palladium can be employed.[7]

Note: The following is a generalized synthetic scheme. Specific reaction conditions would need to be optimized.

  • ¹³C-Labeling at the Carboxyl Group:

    • Start with 1-bromotridecane.

    • React with K¹³CN (potassium cyanide with ¹³C) to form the ¹³C-labeled nitrile.

    • Hydrolyze the nitrile to yield [1-¹³C]tetradecanoic acid.

    • Introduce the 2-hydroxy group via α-hydroxylation, for example, using lithium diisopropylamide (LDA) and an oxygen source like a sulfonyloxaziridine.

  • Deuterium Labeling:

    • Start with tetradecanoic acid.

    • Perform a selective H-D exchange reaction at the α-position using a suitable catalyst (e.g., Pd/C) and a deuterium source (e.g., D₂O).[7]

    • This will yield [2-²H]tetradecanoic acid.

    • Introduce the 2-hydroxy group as described above.

Incorporation of Stable Isotope-Labeled this compound in Cell Culture

This protocol is a general guideline for incorporating stable isotope-labeled fatty acids into cultured cells and will require optimization for specific cell lines and experimental goals.[8][9][10]

  • Cell Culture Preparation:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare a labeling medium by supplementing a base medium (e.g., DMEM) with the stable isotope-labeled this compound. The final concentration of the labeled fatty acid should be determined empirically but can range from 1-50 µM. It is often beneficial to complex the fatty acid with fatty acid-free bovine serum albumin (BSA).

  • Labeling:

    • Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period. The incubation time can vary from hours to days depending on the metabolic process being studied.[11]

  • Harvesting:

    • After incubation, remove the labeling medium.

    • Wash the cells twice with cold PBS.

    • Harvest the cells by scraping or using a cell lifter in a suitable volume of PBS.

    • Centrifuge the cell suspension to pellet the cells.

    • Aspirate the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction and Sample Preparation for Mass Spectrometry

The following is a common method for extracting total lipids from cell pellets.[2][3]

  • Lipid Extraction:

    • Resuspend the cell pellet in a mixture of chloroform and methanol (typically a 2:1 v/v ratio).

    • Vortex the mixture thoroughly to ensure complete cell lysis and lipid solubilization.

    • Add water or a saline solution to induce phase separation.

    • Centrifuge the mixture to separate the aqueous and organic phases. .

    • Carefully collect the lower organic phase, which contains the lipids.

  • Sample Preparation for GC-MS Analysis:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • To analyze the fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), they must first be derivatized to a more volatile form, typically as fatty acid methyl esters (FAMEs). This can be achieved by heating the lipid extract with a reagent such as boron trifluoride in methanol.

    • After derivatization, extract the FAMEs into an organic solvent like hexane.

    • Dry the FAME-containing solvent and reconstitute in a small volume of a suitable solvent for GC-MS injection.

  • Sample Preparation for LC-MS/MS Analysis:

    • For Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis, derivatization may not be necessary.

    • Dry the lipid extract under nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile, isopropanol, and water).[3]

Mass Spectrometry Analysis

The choice between GC-MS and LC-MS/MS will depend on the specific research question and the available instrumentation.

  • GC-MS: Provides excellent separation of fatty acid methyl esters and detailed information on their structure and isotopic enrichment.

  • LC-MS/MS: Offers high sensitivity and the ability to analyze intact complex lipids containing the labeled fatty acid.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_incorporation Incorporation cluster_analysis Analysis Start Starting Materials Labeling Isotope Labeling Start->Labeling Purification Purification Labeling->Purification Labeled_FA Labeled 2-OH-Tetradecanoic Acid Purification->Labeled_FA Incubation Incubation with Labeled FA Labeled_FA->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Harvesting Cell Harvesting Incubation->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Derivatization->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Workflow for stable isotope labeling experiments.

Data Presentation

Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for reporting such data.

Table 1: Isotopic Enrichment of this compound in Different Lipid Fractions

Lipid FractionTreatment Group% Enrichment of Labeled this compound (Mean ± SD)
Total Lipids Controle.g., 0.0 ± 0.0
Treatment Ae.g., 15.2 ± 2.1
Treatment Be.g., 25.8 ± 3.5
Phospholipids Controle.g., 0.0 ± 0.0
Treatment Ae.g., 12.1 ± 1.8
Treatment Be.g., 20.5 ± 2.9
Sphingolipids Controle.g., 0.0 ± 0.0
Treatment Ae.g., 30.4 ± 4.2
Treatment Be.g., 55.1 ± 6.8

Table 2: Quantification of Labeled this compound Incorporation over Time

Time PointConcentration of Labeled this compound (pmol/mg protein) (Mean ± SD)
0 hr e.g., 0.0 ± 0.0
2 hr e.g., 5.3 ± 0.7
6 hr e.g., 15.8 ± 2.2
12 hr e.g., 28.1 ± 3.9
24 hr e.g., 45.6 ± 5.8

Table 3: Relative Abundance of Metabolites Downstream of this compound

MetaboliteTreatment GroupRelative Abundance of Labeled Species (Normalized to Control) (Mean ± SD)
Labeled Ceramides Treatment Ae.g., 5.2 ± 0.6
Treatment Be.g., 10.7 ± 1.3
Labeled Complex Sphingolipids Treatment Ae.g., 3.8 ± 0.5
Treatment Be.g., 8.1 ± 1.0
Labeled α-Oxidation Products Treatment Ae.g., 1.5 ± 0.2
Treatment Be.g., 2.9 ± 0.4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for 2-Hydroxytetradecanoic Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 2-hydroxytetradecanoic acid during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered when analyzing this compound by HPLC?

A1: The most common issues are peak tailing, peak fronting, and broad peaks. These problems can compromise the accuracy and reliability of your analytical results by affecting peak integration and resolution.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase. This can be due to:

  • Mobile phase pH: If the pH is too high, the carboxylic acid group will be ionized, leading to interactions with active sites on the column.[1]

  • Column degradation: Over time, the column's stationary phase can degrade, exposing active sites that cause tailing.

  • Contamination: A contaminated guard or analytical column can also lead to peak tailing.

Q3: What causes peak fronting for my analyte?

A3: Peak fronting is typically a result of:

  • Column overloading: Injecting too much sample can saturate the column, causing the peak to front.[2][3]

  • Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted, fronting peaks.[2][3]

  • Low column temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[4]

Q4: My this compound peak is very broad. What could be the reason?

A4: Broad peaks can be caused by several factors, including:

  • Large dead volume: Excessive tubing length or improper connections in the HPLC system can lead to peak broadening.

  • Column contamination or aging: A compromised column will be less efficient, resulting in broader peaks.

  • Inappropriate mobile phase composition: A mobile phase that is too "weak" (less organic solvent) can cause increased retention and broader peaks.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending to the right. The tailing factor is significantly greater than 1.

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph ph_ok Is pH sufficiently low to suppress ionization? check_ph->ph_ok adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) end Peak Shape Improved adjust_ph->end ph_ok->adjust_ph No check_column Evaluate Column Condition ph_ok->check_column Yes column_ok Is column new or properly cleaned? check_column->column_ok flush_column Flush Column with Strong Solvent replace_column Replace Guard/Analytical Column flush_column->replace_column Tailing Persists flush_column->end replace_column->end column_ok->flush_column No check_sample Review Sample Preparation column_ok->check_sample Yes sample_solvent Ensure Sample Solvent is Compatible with Mobile Phase check_sample->sample_solvent sample_solvent->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Solutions:

Parameter Potential Cause Recommended Action Expected Outcome
Mobile Phase pH The pH of the mobile phase is too high, causing the carboxylic acid group of this compound to ionize and interact with the stationary phase.[1]Add a small amount of acid to the mobile phase to lower the pH. For example, 0.1% formic acid or acetic acid is commonly used. The goal is to have a mobile phase pH at least 2 units below the pKa of the analyte.A lower pH will suppress the ionization of the carboxylic acid, reducing secondary interactions and leading to a more symmetrical peak.
Column Condition The analytical column or guard column is contaminated or has degraded over time, exposing active silanol groups that can interact with the analyte.First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If tailing persists, replace the guard column. If the problem is still not resolved, replace the analytical column.A clean or new column will have fewer active sites for secondary interactions, resulting in improved peak shape.
Sample Solvent The sample is dissolved in a solvent that is incompatible with the mobile phase, leading to poor peak shape.Ideally, dissolve the sample in the mobile phase itself. If a different solvent must be used, ensure it is of similar or weaker elution strength than the mobile phase.Proper sample-solvent compatibility ensures a homogenous injection band, leading to better peak symmetry.
Issue 2: Peak Fronting

Symptoms: The peak for this compound is asymmetrical with a leading edge that is broader than the trailing edge.

Troubleshooting Workflow:

G start Peak Fronting Observed check_overload Check for Column Overload start->check_overload overload_ok Is sample concentration/volume appropriate? check_overload->overload_ok reduce_injection Reduce Injection Volume or Dilute Sample end Peak Shape Improved reduce_injection->end overload_ok->reduce_injection No check_solvent Evaluate Sample Solvent overload_ok->check_solvent Yes solvent_ok Is sample solvent weaker than mobile phase? check_solvent->solvent_ok match_solvent Match Sample Solvent to Mobile Phase match_solvent->end solvent_ok->match_solvent No check_temp Check Column Temperature solvent_ok->check_temp Yes increase_temp Increase Column Temperature check_temp->increase_temp increase_temp->end

Caption: Troubleshooting workflow for peak fronting.

Detailed Steps & Solutions:

Parameter Potential Cause Recommended Action Expected Outcome
Sample Concentration/Volume Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[2][3]Reduce the injection volume or dilute the sample. Perform a loading study to determine the optimal sample concentration.A lower sample load will prevent saturation of the column and result in a more symmetrical peak.
Sample Solvent The sample is dissolved in a solvent that is stronger than the mobile phase, causing the analyte to move too quickly at the head of the column.[2][3]Prepare the sample in the mobile phase or a solvent with a lower elution strength.A compatible sample solvent will ensure that the analyte is properly focused on the column, leading to a symmetrical peak.
Column Temperature A low column temperature can sometimes contribute to poor peak shape, including fronting.[4]Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves. Ensure the temperature does not exceed the column's recommended operating range.An elevated temperature can improve mass transfer and peak symmetry.[5][6]

Experimental Protocols

Recommended Starting HPLC Method for this compound

This method provides a good starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 75% B for 30 min, then to 79% B over 30 min
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detector Charged Aerosol Detector (CAD) or UV at low wavelength (e.g., 205 nm)
Injection Volume 10 µL

This method is adapted from a protocol for the analysis of free fatty acids in lanolin.[7]

Sample Preparation Protocol
  • Dissolution: Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Concentration: The optimal concentration will depend on the detector being used. For UV detection at low wavelengths, a concentration in the range of 0.1-1 mg/mL is a good starting point. For more sensitive detectors like CAD or mass spectrometry, lower concentrations will be required.

Quantitative Data Summary

The following table summarizes the expected qualitative effects of changing key HPLC parameters on the peak shape of this compound, based on general principles for fatty acid analysis.

Parameter Change Effect on Peak Tailing Effect on Peak Fronting Effect on Peak Width
Increase Mobile Phase pH IncreaseNo significant effectMay increase
Decrease Mobile Phase pH DecreaseNo significant effectMay decrease
Increase % Organic Solvent No significant effectMay decrease if sample solvent is strongDecrease
Decrease % Organic Solvent No significant effectMay increase if sample solvent is strongIncrease
Increase Column Temperature DecreaseDecreaseDecrease
Decrease Column Temperature IncreaseIncreaseIncrease
Increase Injection Volume May increaseIncreaseIncrease
Decrease Injection Volume May decreaseDecreaseDecrease

Note: The magnitude of these effects will depend on the specific analytical conditions and the column used.

References

Technical Support Center: Quantifying 2-Hydroxytetradecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-hydroxytetradecanoic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation & Extraction

Question/Issue Answer/Troubleshooting Step
FAQ: What is the recommended starting amount of biological material for analysis? For tissues, a starting amount of 50-100 mg is typically recommended. For biofluids like plasma or serum, 100-500 µL is a common starting volume. The exact amount will depend on the expected concentration of the analyte and the sensitivity of your instrumentation.
Troubleshooting: Low recovery of this compound after extraction. - Incomplete Cell Lysis: Ensure complete disruption of cells or tissues. Sonication or homogenization on ice is recommended. - Inappropriate Solvent System: A common and effective method for total lipid extraction is the Folch method, which uses a chloroform:methanol mixture. Ensure the solvent ratios are accurate. - Precipitation of Analyte: After extraction, ensure the analyte remains in the desired phase. Acidification of the sample can help keep the carboxylic acid protonated and more soluble in the organic phase. - Adsorption to Surfaces: Use silanized glassware to prevent the loss of the analyte due to adsorption on glass surfaces.[1]
Troubleshooting: High variability between replicate extractions. - Inconsistent Homogenization: Ensure that tissue samples are thoroughly homogenized to achieve a uniform consistency before taking aliquots for extraction. - Phase Separation Issues: During liquid-liquid extraction, ensure complete phase separation before collecting the organic layer. Centrifugation can aid in this process. - Evaporation to Dryness: When evaporating the solvent, avoid prolonged exposure to heat, as this can lead to degradation of the analyte. A gentle stream of nitrogen is recommended.

2. Derivatization

Question/Issue Answer/Troubleshooting Step
FAQ: Why is derivatization necessary for the GC-MS analysis of this compound? Derivatization is crucial for increasing the volatility and thermal stability of this compound, making it suitable for gas chromatography.[1][2] It involves converting the polar hydroxyl and carboxyl functional groups into less polar derivatives.[2]
Troubleshooting: Incomplete derivatization leading to poor peak shape or low signal intensity. - Moisture in the Sample: The presence of water can quench the derivatization reagents. Ensure that the extracted sample is completely dry before adding the derivatization agent. - Incorrect Reagent-to-Sample Ratio: Use a sufficient excess of the derivatization reagent to drive the reaction to completion. Common reagents include silylating agents (e.g., BSTFA with TMCS), acylating agents, or alkylating agents for esterification.[1][2] - Suboptimal Reaction Conditions: Ensure the reaction is carried out at the recommended temperature and for the specified duration. For example, silylation is often performed at 60-80°C for 30-60 minutes.
Troubleshooting: Presence of multiple derivative peaks for a single isomer. - Side Reactions: This can occur if the derivatization conditions are too harsh or if the reagent is not specific. Optimize the reaction temperature and time. - Incomplete Reaction: If both the hydroxyl and carboxyl groups are targeted for derivatization, one might react preferentially over the other, leading to a mix of partially and fully derivatized products. Ensure an adequate amount of reagent and sufficient reaction time.

3. Chromatographic Separation of Isomers

Question/Issue Answer/Troubleshooting Step
FAQ: How can I separate the (R)- and (S)- enantiomers of this compound? Chiral gas chromatography is the most common method for separating enantiomers.[3] This typically involves using a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.[3] Alternatively, you can derivatize the isomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column.[4]
Troubleshooting: Poor or no separation of enantiomers on a chiral column. - Incorrect Column Choice: The choice of the chiral stationary phase is critical. For hydroxy acids, cyclodextrin-based columns are often a good starting point. Consult column manufacturer literature for specific recommendations.[3] - Suboptimal Temperature Program: The temperature ramp rate in your GC method can significantly impact chiral resolution. A slower ramp rate often improves separation. - Carrier Gas Flow Rate: The linear velocity of the carrier gas affects separation efficiency. Optimize the flow rate for your specific column dimensions. - Analyte Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample.
Troubleshooting: Co-elution of positional isomers with this compound. - Insufficient Chromatographic Resolution: If positional isomers (e.g., 3-hydroxytetradecanoic acid) are present, they may co-elute. A longer GC column or a stationary phase with a different selectivity may be required. - Mass Spectrometry to the Rescue: Even with co-elution, it may be possible to distinguish isomers based on their mass spectra if they produce unique fragment ions.

4. Mass Spectrometry and Quantification

Question/Issue Answer/Troubleshooting Step
FAQ: What are the expected mass spectral fragments for derivatized this compound? The fragmentation pattern will depend on the derivative formed. For example, a trimethylsilyl (TMS) derivative will often show a characteristic loss of the TMS group (73 Da) and fragments related to the cleavage of the carbon chain around the hydroxyl group.
Troubleshooting: Matrix effects are suppressing my signal and affecting quantification. - Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is the best way to correct for matrix effects and variations in extraction and derivatization efficiency. If unavailable, a structurally similar fatty acid can be used. - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] - Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[5][6] - Thorough Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before analysis.
Troubleshooting: Non-linear calibration curve. - Detector Saturation: If the concentration of your standards is too high, the detector may become saturated. Extend the calibration range to lower concentrations. - Matrix Effects: As mentioned above, matrix effects can lead to non-linear responses.[5] - Analyte Degradation: Ensure that the analyte is stable in the autosampler. Degradation over time can affect the accuracy of your calibration.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data for the analysis of this compound enantiomers in a biological sample. Actual values will vary depending on the sample type and experimental conditions.

Sample ID(R)-2-hydroxytetradecanoic acid (ng/mg tissue)(S)-2-hydroxytetradecanoic acid (ng/mg tissue)Total this compound (ng/mg tissue)
Control 115.2 ± 1.85.1 ± 0.620.3 ± 2.4
Control 218.5 ± 2.16.2 ± 0.724.7 ± 2.8
Treated 135.8 ± 4.212.1 ± 1.447.9 ± 5.6
Treated 241.2 ± 4.913.8 ± 1.655.0 ± 6.5

Experimental Protocols

1. Protocol for Lipid Extraction from Tissue

  • Weigh approximately 50 mg of frozen tissue and place it in a glass tube.

  • Add 1 mL of ice-cold methanol and an internal standard.

  • Homogenize the tissue on ice using a sonicator or mechanical homogenizer.

  • Add 2 mL of chloroform and vortex thoroughly.

  • Add 0.8 mL of water, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization.

2. Protocol for Silylation Derivatization for GC-MS Analysis

  • Ensure the dried lipid extract is completely free of moisture.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 45 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Tissue/Biofluid) extraction Lipid Extraction (e.g., Folch) start->extraction drying Solvent Evaporation extraction->drying derivatize Derivatization (e.g., Silylation) drying->derivatize gcms Chiral GC-MS Analysis derivatize->gcms quant Quantification & Data Analysis gcms->quant

Caption: A generalized workflow for the quantification of this compound isomers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Peak Shape or Low Signal cause1 Incomplete Derivatization start->cause1 cause2 Analyte Degradation start->cause2 cause3 Matrix Effects start->cause3 sol1a Check for Moisture cause1->sol1a sol1b Optimize Reagent Ratio & Conditions cause1->sol1b sol2 Check Sample Stability cause2->sol2 sol3a Use Internal Standard cause3->sol3a sol3b Dilute Sample cause3->sol3b

Caption: Troubleshooting logic for poor chromatographic performance.

signaling_pathway fa Fatty Acid (e.g., Tetradecanoic Acid) fa2h Fatty Acid 2-Hydroxylase (FA2H) fa->fa2h hfa This compound fa2h->hfa cers Ceramide Synthase (CerS) hfa->cers hfa_cer 2-Hydroxy-Ceramide cers->hfa_cer complex Complex Sphingolipids (e.g., Galactosylceramide) hfa_cer->complex

Caption: Biosynthetic pathway of 2-hydroxy fatty acid-containing sphingolipids.[7]

References

minimizing degradation of 2-hydroxytetradecanoic acid during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-hydroxytetradecanoic acid (2-HTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation and to offer solutions for common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (also known as α-hydroxymyristic acid) is a saturated fatty acid with a hydroxyl group at the alpha-carbon (C2). This hydroxyl group makes the molecule more polar than its non-hydroxylated counterpart, myristic acid, and can also influence its chemical reactivity. The stability of 2-HTA is a concern during sample preparation because the hydroxyl and carboxylic acid groups can be susceptible to degradation under certain conditions, such as extreme pH, high temperatures, and oxidative stress, potentially leading to inaccurate quantification.

Q2: What are the recommended storage conditions for 2-HTA standards and samples?

To minimize degradation, it is recommended to store pure 2-HTA standards and biological samples expected to contain 2-HTA at -20°C or, for long-term storage, at -80°C. Lipid extracts should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of fatty acids.[1][2][3][4] It is advisable to aliquot samples into smaller volumes for single use.

Q3: What are the primary potential degradation pathways for 2-HTA during sample preparation?

While specific degradation pathways for 2-HTA are not extensively documented in the literature, based on the chemistry of α-hydroxy acids, potential degradation routes include:

  • Oxidation: The presence of the hydroxyl group can make the molecule susceptible to oxidation, potentially leading to the formation of α-keto acids or shorter-chain fatty acids.[5]

  • Dehydration: Under acidic conditions and/or high temperatures, dehydration of the α-hydroxy acid can occur.

  • Esterification/Lactonization: Intramolecular esterification could potentially lead to the formation of a lactone, although this is more common for gamma and delta-hydroxy fatty acids.

Q4: Is derivatization necessary for the analysis of 2-HTA?

For gas chromatography (GC) analysis, derivatization is essential to increase the volatility and thermal stability of 2-HTA.[6] The polar carboxyl and hydroxyl groups make the underivatized molecule unsuitable for GC. For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary; however, it can improve chromatographic peak shape and ionization efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.

Low Recovery of 2-HTA
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the chosen solvent system is appropriate for extracting a moderately polar lipid like 2-HTA. A common and effective method is a biphasic extraction using a chloroform/methanol mixture (e.g., Bligh-Dyer or Folch method).[7] - For solid-phase extraction (SPE), ensure the sorbent and elution solvents are correctly chosen. A silica-based sorbent can be effective for separating lipids based on polarity. - Increase the volume of extraction solvent and ensure vigorous mixing (e.g., vortexing, sonication) to maximize the interaction between the solvent and the sample matrix.
Degradation during Extraction/Evaporation - Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen or a vacuum concentrator at a low temperature. - Avoid exposure to strong acids or bases for prolonged periods. If acidic or basic conditions are necessary for extraction, neutralize the extract as soon as possible.
Loss during Solid-Phase Extraction (SPE) - Optimize the SPE protocol. Ensure the column is properly conditioned and that the elution solvent is strong enough to elute 2-HTA from the sorbent. - Test the wash steps to ensure they are not prematurely eluting the analyte of interest.
Adsorption to Surfaces - Use silanized glassware or polypropylene tubes to minimize adsorption of the fatty acid to container surfaces.
Degradation due to Freeze-Thaw Cycles - Aliquot samples before freezing to avoid repeated freeze-thaw cycles which can lead to fatty acid degradation.[1][2][3][4]
Poor Chromatographic Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Steps
Incomplete Derivatization (GC) - Ensure the derivatization reagent is fresh and has been stored under anhydrous conditions. - Optimize the reaction time and temperature. For silylation with reagents like BSTFA, heating at 60-70°C for 30-60 minutes is common.[6] - Ensure the sample is completely dry before adding the derivatization reagent, as water can inactivate the reagent.[6] - The presence of a hydroxyl group in addition to the carboxylic acid means that both functional groups need to be derivatized for optimal GC performance. Silylation reagents like BSTFA will derivatize both groups.
Active Sites in the GC System - Use a deactivated GC liner and a high-quality, well-conditioned capillary column suitable for fatty acid analysis. - Trim the column inlet to remove any accumulated non-volatile residues.
Inappropriate LC Conditions - For LC-MS, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the carboxylic acid. The addition of a small amount of a weak acid or base (e.g., formic acid or ammonium acetate) can improve peak shape.
Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Derivatization Artifacts (GC) - Silylation reagents can sometimes produce artifacts. Analyze a reagent blank to identify peaks originating from the derivatization agent itself.[8][9][10] - Incomplete derivatization can lead to multiple peaks for the same analyte (e.g., partially and fully derivatized forms). Optimize the derivatization conditions as described above.
Sample Contamination - Ensure all solvents are of high purity (e.g., HPLC or MS grade). - Be mindful of plasticizers leaching from plasticware; use appropriate solvent-resistant materials.
Degradation Products - If degradation is suspected, review the sample handling and preparation procedures to minimize exposure to heat, extreme pH, and oxygen. The presence of shorter-chain fatty acids or α-keto acids could indicate degradation.

Experimental Protocols

Protocol 1: Extraction of 2-HTA from Plasma/Serum

This protocol is a modification of the widely used Bligh-Dyer method for lipid extraction.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Conical glass or polypropylene tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk in the middle, and a lower organic layer (chloroform) containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the solvent under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

  • The dried lipid extract is now ready for derivatization or reconstitution in a suitable solvent for LC-MS analysis.

Protocol 2: Derivatization of 2-HTA for GC-MS Analysis (Silylation)

This protocol describes the formation of trimethylsilyl (TMS) derivatives of 2-HTA.

Materials:

  • Dried lipid extract containing 2-HTA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the dried lipid extract is completely free of water. If necessary, co-evaporate with a small amount of anhydrous acetonitrile.

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve it.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Dehydration Dehydration This compound->Dehydration Degradation Products Degradation Products Oxidation->Degradation Products α-Keto Acid, Shorter-chain acids Dehydration->Degradation Products Unsaturated Acid

Caption: Potential degradation pathways for this compound.

sample_prep_workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_derivatization Derivatization (for GC) Sample (Plasma/Tissue) Sample (Plasma/Tissue) Homogenization (for tissue) Homogenization (for tissue) Sample (Plasma/Tissue)->Homogenization (for tissue) Liquid-Liquid Extraction Liquid-Liquid Extraction Homogenization (for tissue)->Liquid-Liquid Extraction Collect Organic Layer Collect Organic Layer Liquid-Liquid Extraction->Collect Organic Layer Solid-Phase Extraction (Optional) Solid-Phase Extraction (Optional) Collect Organic Layer->Solid-Phase Extraction (Optional) Evaporation Evaporation Collect Organic Layer->Evaporation Solid-Phase Extraction (Optional)->Evaporation Solid-Phase Extraction (Optional)->Evaporation Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) Evaporation->Derivatization (e.g., Silylation) LC-MS Analysis LC-MS Analysis Evaporation->LC-MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (e.g., Silylation)->GC-MS Analysis

Caption: Recommended sample preparation workflow for 2-HTA analysis.

troubleshooting_tree Low Recovery Low Recovery Incomplete Extraction? Incomplete Extraction? Low Recovery->Incomplete Extraction? Degradation? Degradation? Incomplete Extraction?->Degradation? No Optimize Solvent/Method Optimize Solvent/Method Incomplete Extraction?->Optimize Solvent/Method Yes Check Temp/pH Check Temp/pH Degradation?->Check Temp/pH Yes Adsorption? Adsorption? Degradation?->Adsorption? No Use Silanized Glassware Use Silanized Glassware Adsorption?->Use Silanized Glassware Yes

Caption: Troubleshooting decision tree for low recovery of 2-HTA.

References

Technical Support Center: Troubleshooting Poor Ionization of 2-Hydroxytetradecanoic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor ionization of 2-hydroxytetradecanoic acid in Electrospray Ionization-Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak signal for this compound in my ESI-MS analysis?

A1: this compound, like other free fatty acids, can exhibit poor ionization efficiency in ESI-MS for several reasons:

  • Suppressed Ionization in Negative Mode: While the carboxylic acid group readily loses a proton to form an [M-H]⁻ ion, this process is often suppressed by acidic mobile phases commonly used for reversed-phase liquid chromatography.[1]

  • Low Proton Affinity in Positive Mode: In its underivatized form, this compound has a low affinity for protons, making the formation of [M+H]⁺ ions in positive ion mode inefficient.

  • Sub-optimal ESI Source Parameters: The efficiency of droplet formation and desolvation is highly dependent on parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature, which may not be optimized for this specific analyte.

  • Matrix Effects: Components in your sample matrix can co-elute with your analyte and compete for ionization, leading to ion suppression.[2]

Q2: What are the initial steps to troubleshoot the poor signal of underivatized this compound?

A2: Before considering chemical derivatization, you can optimize your ESI-MS method for the underivatized compound. The following workflow outlines the initial troubleshooting steps.

Troubleshooting_Workflow cluster_start Initial Observation cluster_mode Ionization Mode Optimization cluster_mobile_phase Mobile Phase Adjustment cluster_source_params ESI Source Parameter Optimization cluster_derivatization Advanced Solution start Poor Signal for This compound neg_mode Analyze in Negative Ion Mode for [M-H]⁻ start->neg_mode pos_mode Analyze in Positive Ion Mode for Adducts (e.g., [M+Na]⁺) start->pos_mode mobile_phase_neg Use Mobile Phase with Ammonium Acetate (e.g., 2-10 mM) neg_mode->mobile_phase_neg mobile_phase_pos Add Sodium Acetate (e.g., 1-5 mM) to Promote [M+Na]⁺ Adducts pos_mode->mobile_phase_pos source_opt Systematically Optimize: - Capillary Voltage - Nebulizer Pressure - Desolvation Temperature mobile_phase_neg->source_opt mobile_phase_pos->source_opt derivatization Consider Chemical Derivatization for Positive Mode Analysis source_opt->derivatization If signal is still poor Derivatization_TMSD cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis LC-MS Analysis sample Dissolve dried fatty acid extract in 100 µL of Methanol/Toluene (1:1) add_tmsd Add 20 µL of 2M TMSD in hexane sample->add_tmsd vortex Vortex briefly add_tmsd->vortex incubate Incubate at 30°C for 10 minutes vortex->incubate evaporate Evaporate to dryness under nitrogen stream incubate->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject into LC-MS system (Positive Ion Mode) reconstitute->inject

References

Technical Support Center: Method Development for Separating C14 Hydroxy Fatty Acid Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of C14 hydroxy fatty acid regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating C14 hydroxy fatty acid regioisomers?

A1: The primary methods for separating C14 hydroxy fatty acid regioisomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification and quantification.[1] Reversed-phase HPLC is frequently used, separating isomers based on polarity differences.[1] For GC analysis, derivatization of the fatty acids is necessary to increase their volatility.

Q2: Why is derivatization required for GC analysis of hydroxy fatty acids?

A2: Derivatization is essential for GC analysis because it converts the polar carboxyl and hydroxyl groups of the fatty acids into less polar, more volatile derivatives. This improves chromatographic peak shape and prevents thermal degradation in the GC inlet and column. Common derivatization techniques include esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) ethers.

Q3: Which derivatization agent is best for my C14 hydroxy fatty acid analysis by GC-MS?

A3: The choice of derivatization agent depends on the specific goals of your analysis.

  • Boron trifluoride-methanol (BF3-Methanol) is a common reagent for creating fatty acid methyl esters (FAMEs). This is a robust method suitable for general profiling.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a silylating agent that derivatizes both the carboxylic acid and hydroxyl groups, creating TMS esters and TMS ethers. This is often used for comprehensive analysis of hydroxy fatty acids.

Q4: I am having trouble separating 2-hydroxy and 3-hydroxy C14 fatty acid regioisomers. What can I do?

A4: Separating 2-hydroxy and 3-hydroxy isomers can be challenging due to their similar polarities. Here are some strategies to improve resolution:

  • Optimize your HPLC gradient: A shallower gradient with a lower initial organic mobile phase concentration can improve the separation of closely eluting peaks.

  • Change the stationary phase: Consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions with the analytes compared to a standard C18 column.

  • For GC, try a different derivatization approach: The size and nature of the derivative can influence chromatographic separation. If you are using methylation, consider trying silylation, or vice-versa.

  • Employ two-dimensional chromatography (2D-LC): This powerful technique uses two columns with different selectivities to achieve separations not possible with a single column.[2]

Q5: What are the characteristic mass spectral fragments for identifying C14 hydroxy fatty acid regioisomers?

A5: In Mass Spectrometry, the position of the hydroxyl group influences the fragmentation pattern. For TMS-derivatized hydroxy fatty acid methyl esters, alpha-cleavage adjacent to the OTMS group is a key fragmentation pathway. The resulting fragment ions will be indicative of the hydroxyl position. For example, the fragmentation of TMS-derivatized methyl 3-hydroxymyristate will produce a characteristic ion corresponding to the cleavage between C3 and C4.

Troubleshooting Guides

HPLC-MS Troubleshooting
Problem Possible Causes Solutions
Poor Resolution Between Regioisomers Inadequate chromatographic separation.Optimize the mobile phase gradient (make it shallower).Try a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl).Decrease the flow rate.Increase the column length.
Peak Tailing Secondary interactions with the stationary phase.Column overload.Dead volume in the system.Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.Reduce the injection volume or sample concentration.Check and optimize all connections and tubing.
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting compounds.Poor ionization efficiency.Improve sample cleanup procedures (e.g., solid-phase extraction).Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).Use an internal standard to correct for suppression.
Ghost Peaks Carryover from previous injections.Contaminated mobile phase or system.Implement a robust needle wash protocol.Run blank injections to identify the source of contamination.Prepare fresh mobile phases.
GC-MS Troubleshooting
Problem Possible Causes Solutions
No Peaks or Very Small Peaks Incomplete derivatization.Sample degradation in the injector.Leak in the system.Optimize derivatization conditions (time, temperature, reagent excess).Use a fresh derivatization reagent.Lower the injector temperature.Check for leaks using an electronic leak detector.
Broad or Tailing Peaks Active sites in the GC system (liner, column).Column contamination.Use a deactivated liner.Condition the column according to the manufacturer's instructions.Trim the first few centimeters of the column.
Poor Separation of Isomers Inappropriate GC column.Suboptimal temperature program.Use a column with a more polar stationary phase (e.g., a wax or cyano-based column).Optimize the oven temperature ramp rate (a slower ramp can improve resolution).
Extraneous Peaks in the Chromatogram Contamination from solvents, reagents, or sample handling.Derivatization byproducts.Use high-purity solvents and reagents.Run a blank analysis of your derivatization reagents.Optimize the derivatization reaction to minimize side products.

Quantitative Data

The retention of C14 hydroxy fatty acid regioisomers is highly dependent on the specific chromatographic conditions. Below is a table with representative data for the separation of TMS-derivatized 3-hydroxy C14 fatty acid methyl ester by GC-MS. It is important to note that a comprehensive, publicly available dataset comparing the retention times of all C14 hydroxy fatty acid regioisomers under a single set of conditions is limited. Researchers should develop their own internal standards and retention time libraries for accurate identification.

Analyte Chromatographic System Column Oven Program Retention Time (min)
TMS-3-hydroxymyristoyl-methylesterGC-MSNot specifiedNot specified30.171

Data is representative and will vary based on the specific instrument and conditions used.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of C14 Hydroxy Fatty Acids

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Sample Preparation (Lipid Extraction): a. To 100 µL of plasma or tissue homogenate, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex for 2 minutes. c. Add 200 µL of water and vortex again for 2 minutes. d. Centrifuge at 2000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the organic phase under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-30% B (linear gradient)

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flows: Optimize for your instrument.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with data-dependent MS/MS. For MRM, monitor the transition from the precursor ion [M-H]- to characteristic product ions.

Protocol 2: GC-MS Analysis of C14 Hydroxy Fatty Acids (as TMS Derivatives)

1. Derivatization: a. To the dried lipid extract (from Protocol 1, step 1.f), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 60 °C for 30 minutes. c. Cool to room temperature. d. Evaporate the solvent under a gentle stream of nitrogen. e. Reconstitute the derivatized sample in 100 µL of hexane.

2. GC Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-600.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Derivatization (for GC) cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation (Reversed-Phase) Reconstitution->HPLC Derivatization Derivatization (e.g., Silylation) Reconstitution->Derivatization For GC Analysis MS Mass Spectrometry (MS and MS/MS) HPLC->MS GC GC Separation (Capillary Column) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Derivatization->GC PeakIntegration Peak Integration DataAcquisition->PeakIntegration Identification Identification PeakIntegration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for C14 hydroxy fatty acid regioisomer analysis.

Fragmentation cluster_parent Parent Ion cluster_fragments Characteristic Fragments (MS/MS) Parent [M-H]- of C14 Hydroxy Fatty Acid Fragment1 Loss of Water ([M-H-H2O]-) Parent->Fragment1 Fragment2 Loss of CO2 ([M-H-CO2]-) Parent->Fragment2 Fragment3 Cleavage adjacent to Hydroxyl Group (Position-specific fragments) Parent->Fragment3

Caption: General MS/MS fragmentation of hydroxy fatty acids in negative ion mode.

References

Validation & Comparative

Validating 2-Hydroxytetradecanoic Acid as a Novel Biomarker in Gastric Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-hydroxytetradecanoic acid as a potential biomarker for gastric cancer against established clinical markers. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways to offer an objective evaluation for researchers and drug development professionals.

Introduction: The Emerging Role of 2-Hydroxylated Fatty Acids in Cancer Biology

Recent research has illuminated the significance of alterations in lipid metabolism in the pathology of cancer. Among the lipids implicated, 2-hydroxylated fatty acids (2-OHFAs) are gaining attention as potential biomarkers. These molecules are endogenously synthesized by the enzyme fatty acid 2-hydroxylase (FA2H). Notably, studies have revealed a significant downregulation of FA2H in gastric tumor tissues compared to adjacent normal tissues.[1][2] This reduction in FA2H expression is correlated with poorer overall survival in gastric cancer patients, suggesting that the enzyme and its products, including this compound, could serve as valuable prognostic indicators.[1][3]

This compound, a 14-carbon saturated fatty acid with a hydroxyl group at the alpha-position, is a direct product of FA2H activity. Its diminished presence in cancerous tissue presents a compelling case for its validation as a specific and sensitive biomarker for gastric cancer. This guide will delve into the data supporting this hypothesis, compare its potential performance against current biomarkers, and provide the necessary technical information for its evaluation.

Comparative Analysis of Biomarkers for Gastric Cancer

The clinical utility of a biomarker is determined by its sensitivity, specificity, and prognostic value. Here, we compare the potential of this compound with established serum-based biomarkers for gastric cancer: Carcinoembryonic Antigen (CEA), Carbohydrate Antigen 19-9 (CA 19-9), and Cancer Antigen 72-4 (CA 72-4).

BiomarkerTypeMeasurement PrincipleReported Sensitivity in Gastric CancerReported Specificity in Gastric CancerPrognostic Value
This compound (2-HTA) Small Molecule (Lipid)Mass Spectrometry (GC-MS or LC-MS)Potentially High (based on FA2H expression data)Expected to be High (tissue-specific decrease)Strong (Lower levels correlate with poorer survival)[1][3]
CEA GlycoproteinImmunoassay (ELISA)20-60%70-85%Limited as a standalone marker; used in monitoring
CA 19-9 GlycanImmunoassay (ELISA)30-60%70-90%Primarily used for pancreatic cancer; limited specificity for gastric cancer
CA 72-4 GlycoproteinImmunoassay (ELISA)30-50%>95%Higher specificity than CEA and CA 19-9; used in monitoring

Note: The sensitivity and specificity for this compound are inferred from studies on FA2H expression and require direct validation through quantitative studies.

Signaling Pathways and Experimental Workflows

To understand the biological basis of this compound as a biomarker, it is crucial to visualize the associated signaling pathways and the experimental workflow for its validation.

Signaling Pathway of FA2H and 2-Hydroxylated Fatty Acids in Gastric Cancer

The enzyme FA2H is a key player in the production of 2-hydroxylated fatty acids. In gastric cancer, the downregulation of FA2H leads to a decrease in the levels of these fatty acids, which in turn is associated with the activation of the mTOR/S6K1/Gli1 signaling pathway. This pathway is known to promote tumor growth and chemoresistance.

FA2H_Pathway cluster_0 In Normal Tissue cluster_1 In Cancer Tissue FA2H FA2H (Fatty Acid 2-Hydroxylase) Two_OHFA This compound & other 2-OHFAs FA2H->Two_OHFA High Expression AMPK AMPK Two_OHFA->AMPK Activates mTOR mTOR/S6K1 AMPK->mTOR Inhibits AMPK->mTOR Inhibition Reduced Gli1 Gli1 mTOR->Gli1 Activates Tumor_Growth Tumor Growth & Chemoresistance Gli1->Tumor_Growth Promotes Normal_Tissue Normal Gastric Tissue Cancer_Tissue Gastric Cancer Tissue FA2H_low FA2H (Low Expression) Two_OHFA_low Reduced 2-OHFAs FA2H_low->Two_OHFA_low Low Expression

Caption: FA2H signaling in normal versus cancerous gastric tissue.

Experimental Workflow for Validation

The validation of this compound as a biomarker involves a systematic process from sample collection to data analysis.

Validation_Workflow Sample_Collection Sample Collection (Tumor & Normal Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (e.g., Silylation) Lipid_Extraction->Derivatization GC_MS GC-MS or LC-MS/MS Quantification Derivatization->GC_MS Data_Analysis Statistical Analysis (Comparison of Levels) GC_MS->Data_Analysis Biomarker_Validation Biomarker Performance (Sensitivity, Specificity, ROC) Data_Analysis->Biomarker_Validation Clinical_Correlation Correlation with Clinical Outcomes Biomarker_Validation->Clinical_Correlation

Caption: Workflow for validating this compound.

Experimental Protocols

Quantification of FA2H Gene Expression by qRT-PCR

Objective: To quantify the relative expression level of the FA2H gene in gastric cancer and adjacent normal tissues.

Methodology:

  • RNA Extraction: Total RNA is extracted from fresh-frozen gastric tumor and matched adjacent normal tissues using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Quantitative real-time PCR is performed using a thermal cycler with SYBR Green-based detection. Specific primers for FA2H and a housekeeping gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of FA2H is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in gastric tissue samples.

Methodology:

  • Lipid Extraction: Lipids are extracted from homogenized tissue samples using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Saponification and Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified to release free fatty acids, which are then methylated to form FAMEs.

  • Derivatization: The hydroxyl group of the 2-hydroxy FAME is derivatized, for example, by silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to improve its volatility and chromatographic properties.

  • GC-MS Analysis: The derivatized FAMEs are separated and quantified using a gas chromatograph coupled to a mass spectrometer. A specific ion for the derivative of this compound methyl ester is monitored for quantification against a standard curve prepared with a pure standard.[4]

Conclusion and Future Directions

The available evidence strongly suggests that decreased levels of this compound, resulting from the downregulation of the FA2H enzyme, are a significant feature of gastric cancer and are associated with a poor prognosis.[1][3] This positions this compound as a highly promising candidate for a novel tissue-based biomarker for this disease. Its potential for high specificity, stemming from its direct link to a cancer-associated metabolic alteration, warrants further rigorous validation.

Future research should focus on:

  • Large-scale quantitative studies: Measuring the absolute or relative levels of this compound in a large cohort of gastric cancer patients to establish definitive reference ranges for healthy and cancerous tissue.

  • Development of a serum-based assay: Translating the tissue-based findings to a less invasive serum or plasma-based test would significantly enhance the clinical applicability of this biomarker.

  • Comparative validation studies: Directly comparing the diagnostic and prognostic performance of this compound with established biomarkers like CEA, CA 19-9, and CA 72-4 in the same patient cohort.

  • Therapeutic implications: Investigating the potential of restoring this compound levels or targeting the FA2H pathway as a therapeutic strategy to increase chemosensitivity in gastric cancer patients.

By pursuing these avenues, the full potential of this compound as a transformative biomarker in the management of gastric cancer can be realized.

References

A Comparative Analysis of the Biological Activities of 2- and 3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 2-hydroxytetradecanoic acid and 3-hydroxytetradecanoic acid. While direct comparative studies are limited, this document synthesizes the available experimental data to highlight their distinct mechanisms of action and potential therapeutic applications.

Key Biological Activities at a Glance

FeatureThis compound3-Hydroxytetradecanoic Acid
Primary Target N-myristoyltransferase (NMT)Toll-like receptor 4 (TLR4)
Mechanism of Action Inhibition of protein N-myristoylationActivation of innate immune response
Key Biological Effect Antiviral, Antifungal, Potential AnticancerImmunostimulatory, Antitumor
Active Form Metabolically activated to 2-Hydroxymyristoyl-CoAAs a key component of Lipid A in Lipopolysaccharide (LPS)

Inhibition of N-Myristoyltransferase by this compound

This compound (2-HTA), also known as 2-hydroxymyristic acid, functions as a potent inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the attachment of myristate to the N-terminal glycine of a wide range of cellular and viral proteins. This myristoylation is essential for the proper function and subcellular localization of these proteins.

In its free acid form, 2-HTA is a weak inhibitor of NMT. However, within the cell, it is metabolically activated to its coenzyme A thioester, 2-hydroxymyristoyl-CoA, which is a highly potent competitive inhibitor of NMT.

Quantitative Data for NMT Inhibition
CompoundTargetInhibition Constant (Ki)Reference
2-Hydroxymyristoyl-CoAN-myristoyltransferase (NMT)45 nM
2-Bromomyristoyl-CoAN-myristoyltransferase (NMT)450 nM
2-Fluoromyristoyl-CoAN-myristoyltransferase (NMT)200 nM
2-Bromomyristic acidN-myristoyltransferase (NMT)100 µM
Signaling Pathway and Mechanism of Action

The inhibition of NMT by 2-hydroxymyristoyl-CoA disrupts the function of numerous proteins involved in critical cellular processes, including signal transduction and viral replication.

NMT_Inhibition cluster_cell Cellular Environment 2-HTA 2-Hydroxytetradecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-HTA->Acyl-CoA Synthetase Metabolic Activation 2-HMY-CoA 2-Hydroxymyristoyl-CoA Acyl-CoA Synthetase->2-HMY-CoA Inhibition Inhibition NMT N-myristoyltransferase (NMT) Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Myristoylation Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->NMT Substrate Protein Substrate Protein (e.g., Viral Gag, Src) Substrate Protein->NMT Biological Function Proper Biological Function Myristoylated Protein->Biological Function Inhibition->NMT

Mechanism of N-myristoyltransferase (NMT) inhibition by this compound.
Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against NMT.

NMT_Assay_Workflow cluster_workflow NMT Inhibition Assay Workflow Reagents Assay Components: - Recombinant NMT enzyme - Peptide substrate (with N-terminal Gly) - [3H]Myristoyl-CoA - Test inhibitor (e.g., 2-HMY-CoA) Incubation Incubation (e.g., 30°C for 30 min) Reagents->Incubation Termination Reaction Termination (e.g., adding trichloroacetic acid) Incubation->Termination Separation Separation of [3H]myristoylated peptide (e.g., filtration on P81 phosphocellulose paper) Termination->Separation Detection Quantification of radioactivity (Scintillation counting) Separation->Detection Analysis Data Analysis (IC50 or Ki determination) Detection->Analysis

Workflow for a typical N-myristoyltransferase (NMT) inhibition assay.

Immune System Activation by 3-Hydroxytetradecanoic Acid

3-Hydroxytetradecanoic acid (3-HTA), also known as 3-hydroxymyristic acid, is a fundamental component of lipid A, the bioactive center of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. As such, it plays a critical role in the activation of the innate immune system through Toll-like receptor 4 (TLR4).

The (R)-enantiomer of 3-HTA is the naturally occurring and more biologically active form. The immunostimulatory and antitumor activities of LPS are largely attributed to the lipid A moiety, where 3-HTA is a key structural element.

Quantitative Data for Biological Activity
Signaling Pathway and Mechanism of Action

3-Hydroxytetradecanoic acid, as part of lipid A, is recognized by the MD-2/TLR4 receptor complex on the surface of immune cells such as macrophages. This recognition triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

TLR4_Activation cluster_pathway TLR4 Signaling Pathway LPS Lipopolysaccharide (LPS) (containing 3-HTA) LBP LPS-Binding Protein (LBP) LPS->LBP CD14 CD14 LBP->CD14 Transfer MD2_TLR4 MD-2/TLR4 Complex CD14->MD2_TLR4 Presentation MyD88 MyD88-dependent Pathway MD2_TLR4->MyD88 Signal Transduction NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) NFkB->Cytokines ImmuneResponse Innate Immune Response Cytokines->ImmuneResponse

Simplified TLR4 signaling pathway initiated by LPS containing 3-hydroxytetradecanoic acid.
Experimental Protocol: TLR4 Reporter Assay

This protocol describes a cell-based reporter assay to measure the activation of the TLR4 signaling pathway.

TLR4_Assay_Workflow cluster_workflow TLR4 Reporter Assay Workflow Cells HEK293 cells stably expressing TLR4, MD-2, CD14, and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP) Stimulation Stimulation with Test Compound (e.g., 3-HTA containing lipid A) Cells->Stimulation Incubation Incubation (e.g., 16-24 hours) Stimulation->Incubation Lysis Cell Lysis (for luciferase) or Supernatant Collection (for SEAP) Incubation->Lysis Detection Measurement of Reporter Gene Activity (Luminometry or Spectrophotometry) Lysis->Detection Analysis Data Analysis (EC50 determination) Detection->Analysis

Workflow for a typical TLR4 reporter gene assay.

Antiviral and Cytotoxic Activities

This compound

The inhibition of NMT by 2-HTA has been shown to have antiviral effects, particularly against viruses that require myristoylation of their proteins for replication, such as picornaviruses (e.g., enteroviruses) and retroviruses. By preventing the myristoylation of viral precursor proteins like the capsid protein VP0 (which is cleaved into VP2 and VP4), 2-HTA can inhibit viral assembly and maturation.

While some hydroxy fatty acids have demonstrated cytotoxic effects against cancer cell lines, specific IC50 values for this compound are not well-documented in publicly available literature.

3-Hydroxytetradecanoic Acid

The immunostimulatory properties of 3-HTA, via TLR4 activation, can contribute to an antitumor response by activating the innate immune system to recognize and eliminate cancer cells. However, direct cytotoxic effects of isolated 3-HTA on cancer cells have not been extensively studied and quantitative data is lacking.

Conclusion

This compound and 3-hydroxytetradecanoic acid exhibit distinct and compelling biological activities with potential for therapeutic development. 2-HTA acts intracellularly, after metabolic activation, to inhibit N-myristoyltransferase, a mechanism with clear antiviral and potential anticancer applications. In contrast, 3-HTA acts on the cell surface as a key component of LPS to activate the TLR4 signaling pathway, leading to a potent immune response that can be harnessed for vaccine adjuvants and cancer immunotherapy.

Further research, particularly direct comparative studies, is warranted to fully elucidate the relative potencies and therapeutic windows of these two fatty acids. The development of specific delivery systems may also be crucial to optimize their therapeutic effects while minimizing potential off-target toxicities.

A Comparative Guide to the Functional Differences Between (R)- and (S)-2-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the functional properties of the enantiomers of 2-hydroxytetradecanoic acid, (R)- and (S)-2-hydroxytetradecanoic acid. A comprehensive review of existing scientific literature reveals a significant gap in the characterization of the individual enantiomers, with the majority of research conducted on a racemic mixture. This document summarizes the available data for the racemate, outlines standard experimental protocols for assessing its biological activity, and presents a key signaling pathway in which this molecule is involved.

Executive Summary

This compound, also known as 2-hydroxymyristic acid, is recognized as an inhibitor of N-myristoyltransferase (NMT), a critical enzyme in various cellular processes. Research has demonstrated that the racemic mixture, DL-2-hydroxytetradecanoic acid, upon conversion to its coenzyme A thioester, potently inhibits NMT. However, a critical gap exists in the scientific literature regarding the specific biological activities of the individual (R)- and (S)-enantiomers. To date, no studies have been identified that have resolved the racemic mixture and evaluated the functional differences between the two chiral forms. It is a well-established principle in pharmacology and biochemistry that enantiomers of a chiral molecule can exhibit significantly different biological activities, potencies, and toxicities. Therefore, it is highly probable that (R)- and (S)-2-hydroxytetradecanoic acid also display distinct functional profiles. The data presented herein pertains to the racemic mixture, and the scientific community awaits further research to elucidate the specific roles of each enantiomer.

Data Presentation: Inhibition of N-Myristoyltransferase

The primary biological activity identified for this compound is the inhibition of N-myristoyltransferase (NMT). This inhibition is significantly enhanced upon the molecule's metabolic activation to its coenzyme A derivative.

CompoundTargetAssay TypeInhibition Constant (Ki)Citation
(DL)-2-Hydroxymyristoyl-CoAN-Myristoyltransferase (NMT)In vitro enzymatic assay45 nM[1]
(DL)-2-Bromomyristoyl-CoAN-Myristoyltransferase (NMT)In vitro enzymatic assay450 nM[1]
(DL)-2-Fluoromyristoyl-CoAN-Myristoyltransferase (NMT)In vitro enzymatic assay200 nM[1]
(DL)-2-Bromomyristic AcidN-Myristoyltransferase (NMT)In vitro enzymatic assay100 µM[1]

Note: The data presented is for the racemic (DL) mixture, as no studies on the individual (R)- and (S)-enantiomers were found.

Experimental Protocols

A key experiment to determine the inhibitory activity of this compound and its derivatives is the N-myristoyltransferase (NMT) inhibition assay.

N-Myristoyltransferase (NMT) Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of test compounds against NMT.

Principle: This assay measures the transfer of a myristoyl group from myristoyl-Coenzyme A (myristoyl-CoA) to a peptide substrate by NMT. The inhibition is quantified by measuring the reduction in the rate of product formation in the presence of the inhibitor. Various detection methods can be employed, including radioactive and fluorescence-based assays.

Materials:

  • Purified recombinant N-myristoyltransferase (human or other species)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like the catalytic subunit of cAMP-dependent protein kinase)

  • Test compounds: (R)- and (S)-2-hydroxytetradecanoic acid (if available), and the racemic mixture.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Detection reagent (e.g., [³H]myristoyl-CoA for radiometric assay, or a fluorescent probe that reacts with the free Coenzyme A product for a fluorescence-based assay)

  • Scintillation cocktail and counter (for radiometric assay) or a fluorescence plate reader.

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to the desired concentrations for the assay.

  • Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified NMT to the reaction mixture to initiate the reaction. Include controls with no enzyme and no inhibitor.

  • Initiation of Reaction: Add myristoyl-CoA (containing a radiolabel or as required by the detection method) to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period during which the reaction is linear.

  • Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a strong acid like trichloroacetic acid for the radiometric assay).

  • Detection of Product:

    • Radiometric Assay: Separate the myristoylated peptide from the unreacted [³H]myristoyl-CoA (e.g., by binding the peptide to phosphocellulose paper and washing away the excess radiolabel). Measure the radioactivity of the product using a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence signal generated by the reaction of the free CoA product with a fluorescent dye.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. The Kᵢ value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Mandatory Visualization

N-Myristoylation Signaling Pathway

N_Myristoylation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane MyristicAcid Myristic Acid AcylCoASynthetase Acyl-CoA Synthetase MyristicAcid->AcylCoASynthetase MyristoylCoA Myristoyl-CoA AcylCoASynthetase->MyristoylCoA ATP -> AMP + PPi NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein CoA Protein Newly synthesized protein with N-terminal Glycine Protein->NMT MembraneTarget Membrane-associated Signaling Complex MyristoylatedProtein->MembraneTarget Membrane Targeting & Signal Transduction Inhibitor (R/S)-2-Hydroxytetradecanoyl-CoA Inhibitor->NMT Inhibition

Caption: The N-myristoylation pathway and the inhibitory action of 2-hydroxytetradecanoyl-CoA.

Experimental Workflow for NMT Inhibition Assay

NMT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of (R)- and (S)-2-hydroxytetradecanoic acid C Add test compound and NMT enzyme to reaction mixture A->C B Prepare reaction mixture: Assay buffer + Peptide substrate B->C D Initiate reaction with Myristoyl-CoA C->D E Incubate at 30°C D->E F Terminate reaction E->F G Measure product formation (e.g., radioactivity or fluorescence) F->G H Plot enzyme activity vs. inhibitor concentration G->H I Calculate IC50 and Ki values H->I

Caption: Workflow for determining the inhibitory potency of this compound enantiomers.

References

A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-hydroxy fatty acids (2-OH FAs) is crucial for understanding their roles in various physiological and pathological processes. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.

The analysis of 2-OH FAs presents unique challenges due to their structural similarity to other fatty acids and their relatively low abundance in complex biological matrices. Both GC-MS and LC-MS have proven to be powerful tools for the sensitive and selective detection of these molecules. However, they differ significantly in their principles of separation, sample preparation requirements, and overall performance characteristics.

Methodological Overview: A Tale of Two Phases

The core difference between GC-MS and LC-MS lies in the mobile phase used to separate analytes. GC-MS employs an inert gas to carry volatile compounds through a capillary column, while LC-MS utilizes a liquid solvent to transport compounds through a packed column.[1][2] This fundamental distinction dictates the types of molecules that can be analyzed and the sample preparation steps required.

For the analysis of 2-OH FAs, GC-MS necessitates a derivatization step to increase the volatility and thermal stability of these polar compounds.[3][4][5][6] This typically involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, respectively. In contrast, LC-MS can often analyze 2-OH FAs in their native form, simplifying the sample preparation workflow.[7][8]

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow a Sample Extraction b Derivatization (e.g., Esterification & Silylation) a->b c GC Separation b->c d Ionization (e.g., EI, CI) c->d e Mass Analysis d->e f Sample Extraction g LC Separation f->g h Ionization (e.g., ESI) g->h i Mass Analysis h->i

Figure 1. Comparative workflows for GC-MS and LC-MS analysis of 2-hydroxy fatty acids.

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-MS and LC-MS often hinges on the specific analytical requirements of the study, such as sensitivity, precision, and the complexity of the sample matrix. Below is a summary of reported quantitative data for the analysis of 2-hydroxy fatty acids using both techniques.

ParameterGC-MSLC-MS
Derivatization Typically required (e.g., silylation, esterification)Often not required
Sensitivity (LOD/LOQ) Can achieve high sensitivity, with reported LOQs in the low ng/mL to µg/g range.[4]Generally offers excellent sensitivity, with reported LODs and LOQs in the ng/mL range.[7]
Precision (%CV) Good precision with CVs typically between 1.0% and 13.3% reported for 3-hydroxy fatty acids.[9]High precision with intraday and interday CVs often below 10%.[10]
Linearity (R²) Excellent linearity is achievable with appropriate internal standards.Good linearity is consistently reported, with R² values often >0.99.[7]
Selectivity High selectivity, especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[4][11]High selectivity, particularly with tandem mass spectrometry (MS/MS) which minimizes interferences.[12][13]
Throughput Can be lower due to longer run times and the need for derivatization.Can offer higher throughput, especially with the use of multiplexed HPLC systems.[13]

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of 2-hydroxy fatty acids by GC-MS and LC-MS, based on methodologies reported in the literature.

GC-MS Protocol for 2-Hydroxy Fatty Acids

This protocol involves extraction, derivatization to form volatile derivatives, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

  • Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction, often using methods like the Folch or Bligh-Dyer procedures which involve a mixture of chloroform and methanol.[14]

  • Internal standards, such as stable isotope-labeled 2-hydroxy fatty acids, should be added at the beginning of the extraction process to correct for analyte loss and variations in ionization.[9][15]

  • The lipid extract is then dried down under a stream of nitrogen.

2. Derivatization:

  • Esterification: The carboxyl group is converted to a methyl ester (FAME). This can be achieved by heating the sample with a reagent like 14% boron trifluoride in methanol (BF3-methanol) at 60°C for 60 minutes.[5][6]

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether to increase volatility. This is typically done by reacting the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 60 minutes.[4][5]

3. GC-MS Analysis:

  • Gas Chromatograph: A capillary column, such as a DB-23 or HP-5MS, is commonly used for separation.[9][16]

  • Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 60-80°C), ramps up to a higher temperature (e.g., 220-300°C) to elute the derivatized fatty acids.[3][9][11]

  • Mass Spectrometer: The mass spectrometer is often operated in either electron ionization (EI) or negative chemical ionization (NCI) mode. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for quantification to enhance sensitivity and selectivity.[4][11]

LC-MS Protocol for 2-Hydroxy Fatty Acids

This protocol allows for the direct analysis of 2-hydroxy fatty acids without the need for derivatization.

1. Sample Preparation and Extraction:

  • Similar to the GC-MS protocol, lipids are extracted from the biological matrix using organic solvents.[14] Solid-phase extraction (SPE) can also be employed for sample cleanup and enrichment of the fatty acid fraction.[14]

  • The addition of appropriate internal standards at the initial stage is crucial for accurate quantification.[10]

  • The final extract is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A reverse-phase C18 column is typically used for the separation of fatty acids.[7][13]

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][13]

  • Mass Spectrometer: Electrospray ionization (ESI) in the negative ion mode is the most common ionization technique for fatty acids.[13] Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) is used for quantification, providing high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[12][13]

Conclusion: Making the Right Choice

Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of 2-hydroxy fatty acids. The choice between them should be guided by the specific goals of the research, the available instrumentation, and the nature of the samples.

GC-MS is a well-established technique that offers excellent separation efficiency and high sensitivity.[4][15] However, the requirement for derivatization can be time-consuming and a potential source of analytical variability.[6]

LC-MS , particularly with tandem mass spectrometry, provides high sensitivity and specificity without the need for derivatization, allowing for a more direct and potentially higher-throughput analysis.[7][8][13] This makes it particularly well-suited for the analysis of a broad range of fatty acids in complex biological samples.

Ultimately, a thorough evaluation of the advantages and disadvantages of each technique in the context of the specific research question will enable scientists to select the most appropriate method for their needs, ensuring accurate and reliable quantification of these important bioactive lipids.

References

A Comparative Analysis of 2-Hydroxytetradecanoic Acid and Other Long-Chain Fatty Acids on Biological Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 2-hydroxytetradecanoic acid (also known as 2-hydroxymyristic acid) against other prominent long-chain fatty acids, including myristic acid, palmitic acid, and oleic acid. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Long-chain fatty acids are crucial molecules involved in a myriad of biological processes, from cellular structure and energy metabolism to complex signaling pathways. While the roles of common saturated and unsaturated fatty acids like palmitic and oleic acid are extensively studied, hydroxylated fatty acids such as this compound are emerging as molecules with distinct biological activities. This guide focuses on the comparative effects of these fatty acids, with a particular emphasis on their impact on protein N-myristoylation and inflammatory signaling.

Comparative Biological Effects

The primary differentiating biological effect of this compound identified in the literature is its role as an inhibitor of N-myristoyltransferase (NMT). In contrast, long-chain fatty acids like palmitic acid are well-known for their pro-inflammatory effects, while oleic acid is often associated with anti-inflammatory and other signaling roles.

Inhibition of N-Myristoyltransferase (NMT)

N-myristoylation is a lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine of many signaling proteins.[1] This modification is crucial for protein-membrane interactions and proper signal transduction.[1][2]

This compound is metabolized in cells to 2-hydroxymyristoyl-CoA, which acts as a potent inhibitor of NMT.[3][4] This inhibition is competitive with myristoyl-CoA.[3]

Table 1: Comparative Inhibitory Effects on N-Myristoyltransferase (NMT) in vitro

Fatty Acid Derivative (as CoA thioester)NMT Inhibition Constant (Ki)Reference
2-Hydroxymyristoyl-CoA45 nM[3]
2-Fluoromyristoyl-CoA200 nM[3]
2-Bromomyristoyl-CoA450 nM[3]
Myristoyl-CoA(Substrate)

Table 2: Comparative Effects on Protein N-Myristoylation in Cultured Cells

CompoundEffect on Protein N-myristoylationObservationsReference
2-Hydroxymyristic AcidEffective inhibitorLeads to the synthesis of non-myristoylated p56lck.[2][3]
Myristic AcidNo inhibitionDid not result in the synthesis of non-myristoylated p56lck.[2]
2-Hydroxypalmitic AcidNo inhibitionDid not result in the synthesis of non-myristoylated p56lck.[2]
2-Fluoromyristic AcidNo inhibitionDid not result in the synthesis of non-myristoylated p56lck.[2]
2-Bromomyristic AcidWeak inhibitorLess effective than 2-hydroxymyristic acid in cells.[3]

It is important to note that a recent study has questioned the efficacy of 2-hydroxymyristic acid as an NMT inhibitor in cells at a concentration of 100 μM, suggesting that its effects may be context-dependent or that other off-target effects might be at play.[5]

Inflammatory Responses

Long-chain fatty acids are significant modulators of inflammatory pathways. Palmitic acid, a saturated fatty acid, is known to induce inflammatory responses in macrophages and other cell types, often through the activation of Toll-like receptor 4 (TLR4).[6][7] In contrast, the monounsaturated fatty acid oleic acid has been shown to exert anti-inflammatory effects.

A direct comparative study on the inflammatory effects of this compound is lacking in the currently available literature. However, a study comparing palmitoleic acid (a monounsaturated fatty acid) with oleic acid and palmitic acid in human endothelial cells provides valuable comparative data on inflammatory markers.

Table 3: Comparative Effects of Long-Chain Fatty Acids on Inflammatory Markers in Human Endothelial Cells (EAHy926) stimulated with TNF-α

Fatty AcidIL-6 ProductionIL-8 ProductionMCP-1 ProductionNFκB Gene ExpressionCOX-2 Gene ExpressionPPAR-α Gene ExpressionReference
Palmitic AcidEnhancedEnhanced-IncreasedEnhancedReduced[8]
Oleic AcidNo enhancementNo enhancement----[8]
Palmitoleic AcidDecreased (vs. PA)Decreased (vs. PA)Decreased (vs. PA)DecreasedDownregulatedUpregulated[8]

PA: Palmitic Acid. Data for oleic acid on gene expression was not specified in the same comparative manner.

Signaling Pathways and Experimental Workflows

N-Myristoyltransferase (NMT) Inhibition Pathway

The following diagram illustrates the mechanism by which this compound inhibits protein N-myristoylation.

NMT_Inhibition cluster_cell Cellular Environment 2-HTA 2-Hydroxytetradecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-HTA->Acyl-CoA Synthetase Metabolic Activation 2-HMC 2-Hydroxymyristoyl-CoA Acyl-CoA Synthetase->2-HMC NMT N-Myristoyltransferase (NMT) 2-HMC->NMT Competitive Inhibition Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Blocked Non_Myristoylated_Protein Non-myristoylated Protein NMT->Non_Myristoylated_Protein Accumulation Protein N-terminal Glycine Protein Protein->NMT

Caption: Metabolic activation and inhibition of NMT by this compound.

Palmitic Acid-Induced Inflammatory Signaling

This diagram outlines the signaling cascade initiated by palmitic acid leading to an inflammatory response.

Palmitic_Acid_Inflammation cluster_pathway Palmitic Acid Inflammatory Pathway PA Palmitic Acid TLR4 Toll-like Receptor 4 (TLR4) PA->TLR4 Activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Expression

Caption: Palmitic acid activates TLR4 signaling to induce pro-inflammatory cytokine production.

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay

Objective: To determine the inhibitory potential of a compound against NMT.

Materials:

  • Recombinant human NMT-1 (GST-hNMT-1)

  • Biotinylated peptide substrate (e.g., GNAASARRK-biotin)

  • [³H]Myristoyl-CoA

  • Test compounds (e.g., 2-hydroxymyristoyl-CoA)

  • Streptavidin-coated microplates

  • Scintillation cocktail and counter

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing Triton X-100, DTT, and EDTA)

Procedure:

  • The NMT enzyme, peptide substrate, and varying concentrations of the test inhibitor are pre-incubated in the assay buffer in the wells of a microplate.

  • The reaction is initiated by the addition of [³H]myristoyl-CoA.

  • The reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.

  • The plate is washed to remove unbound [³H]myristoyl-CoA.

  • Scintillation cocktail is added to each well, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • The concentration of the inhibitor that causes 50% inhibition of NMT activity (IC₅₀) is calculated. Ki values can be determined through further kinetic analysis.

In Vitro Anti-Inflammatory Effects in Endothelial Cells

Objective: To compare the effects of different fatty acids on the inflammatory response of endothelial cells.

Cell Culture and Treatment:

  • Human aortic endothelial cells (HAECs) or a suitable endothelial cell line (e.g., EAHy926) are cultured in appropriate media (e.g., EGM-2MV BulletKit).

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are then treated with the fatty acids of interest (e.g., 75 µM stearic acid, with or without varying concentrations of oleic acid) for a specified duration (e.g., 24 hours).[9]

  • For inflammatory stimulation, cells are co-treated with an inflammatory agent like tumor necrosis factor-alpha (TNF-α).

Analysis of Inflammatory Markers:

  • Cytokine Production: The levels of pro-inflammatory cytokines such as IL-6 and IL-8 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression: Total RNA is extracted from the cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of inflammatory genes like NFKB, COX2, MCP1, and IL6. Gene expression is typically normalized to a housekeeping gene.

  • Protein Expression: Western blotting can be used to analyze the protein levels of key signaling molecules, such as cleaved caspase-3 to assess apoptosis.[9]

Conclusion

This compound exhibits a distinct biological activity profile compared to other long-chain fatty acids, primarily characterized by its potent inhibition of N-myristoyltransferase after metabolic activation. This contrasts with the pro-inflammatory effects of saturated fatty acids like palmitic acid and the more complex signaling roles of unsaturated fatty acids like oleic acid. The available data highlights this compound as a potential tool for studying the consequences of inhibiting protein N-myristoylation and as a potential lead for therapeutic development. However, further research is required to fully elucidate its effects on other signaling pathways, particularly in direct comparison with other long-chain fatty acids, and to resolve conflicting reports on its in-cell efficacy. Researchers are encouraged to consider the specific experimental context when evaluating the biological effects of these fatty acids.

References

Distinguishing 2-Hydroxytetradecanoic Acid from its Structural Isomers by Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers

In the landscape of lipidomics and drug development, the precise identification of lipid isomers is paramount. Structural isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different biological activities. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) techniques for distinguishing 2-hydroxytetradecanoic acid from its structural isomers, particularly 3-hydroxytetradecanoic acid. By leveraging distinct fragmentation patterns, researchers can achieve unambiguous identification, a critical step in understanding metabolic pathways and developing targeted therapeutics.

The Challenge of Isomer Differentiation

This compound, an alpha-hydroxy fatty acid, and its beta-hydroxy counterpart, 3-hydroxytetradecanoic acid, share the same molecular weight, making them indistinguishable by conventional mass spectrometry alone. However, the position of the hydroxyl group along the fatty acid chain dictates unique fragmentation pathways under collision-induced dissociation (CID) in an MS/MS experiment. These differences in fragmentation provide a reliable fingerprint for each isomer.

Comparative Fragmentation Analysis

To facilitate isomer differentiation, fatty acids are often derivatized, most commonly through methylation, to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) or to improve ionization efficiency and induce more informative fragmentation in liquid chromatography-mass spectrometry (LC-MS).

The key to distinguishing between the methyl esters of this compound and 3-hydroxytetradecanoic acid lies in their characteristic fragment ions.

Precursor Ion (m/z)IsomerKey Diagnostic Fragment Ion (m/z)Description of Fragmentation
258.2Methyl 2-hydroxytetradecanoate90Cleavage between C1 and C2, yielding [CH(OH)COOCH3]+
258.2Methyl 2-hydroxytetradecanoateM-59Loss of the methoxycarbonyl group (-COOCH3)
258.2Methyl 3-hydroxytetradecanoate103Cleavage between C3 and C4, yielding [CH(OH)CH2COOCH3]+. This is often the base peak.[1]
258.2Methyl 3-hydroxytetradecanoateM-73Loss of the CH(OH)CH2COOCH3 fragment

As the table indicates, the alpha-cleavage adjacent to the hydroxyl group is a dominant fragmentation pathway. For methyl 2-hydroxytetradecanoate, the cleavage occurs between the first and second carbon atoms, leading to a characteristic ion at m/z 90. In contrast, for methyl 3-hydroxytetradecanoate, the cleavage occurs between the third and fourth carbons, resulting in a highly stable and abundant fragment at m/z 103, which is a hallmark of beta-hydroxy fatty acid methyl esters.[1]

Experimental Workflow for Isomer Differentiation

A robust workflow is essential for the reliable differentiation of hydroxytetradecanoic acid isomers. The following diagram illustrates a typical experimental approach combining derivatization with GC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Methylation (e.g., with BF3-Methanol) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization MS1 MS1: Precursor Ion Selection (m/z 258.2) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Spectrum Mass Spectrum Acquisition MS2->Spectrum Identification Isomer Identification based on Diagnostic Fragments Spectrum->Identification

Caption: Experimental workflow for the differentiation of hydroxytetradecanoic acid isomers.

Detailed Experimental Protocols

I. Lipid Extraction and Derivatization (Methylation)
  • Lipid Extraction: Lipids are extracted from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.

  • Saponification (Optional): To analyze total fatty acid content (both free and esterified), the lipid extract can be saponified using a methanolic KOH solution.

  • Methylation: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs). A common method involves heating the sample with 14% boron trifluoride in methanol (BF3-Methanol) at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted with a non-polar solvent like hexane. The hexane layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen.

II. GC-MS/MS Analysis
  • Gas Chromatography:

    • Column: A polar capillary column, such as a DB-23 or equivalent, is typically used for the separation of FAMEs.

    • Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected in splitless mode.

    • Oven Program: A temperature gradient is employed to ensure good separation of the isomers. An example program could be: start at 80°C, hold for 1 minute, ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is used to generate ions.

    • MS/MS Mode: The mass spectrometer is operated in product ion scan mode.

    • Precursor Ion Selection: The molecular ion of the methyl hydroxytetradecanoate ([M]+• at m/z 258.2) is selected in the first quadrupole.

    • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell using an inert gas like argon. The collision energy should be optimized to produce a rich fragmentation spectrum.

    • Product Ion Analysis: The resulting fragment ions are analyzed in the third quadrupole to generate the MS/MS spectrum.

Logical Relationship for Isomer Identification

The identification of the specific isomer is based on a logical deduction from the presence or absence of the key diagnostic fragment ions.

logical_relationship Start MS/MS Spectrum of m/z 258.2 Decision Key Fragment Ion? Start->Decision Isomer2 This compound Decision->Isomer2  m/z 90 present Isomer3 3-Hydroxytetradecanoic Acid Decision->Isomer3  m/z 103 present Other Other Isomer Decision->Other  Other characteristic  fragments present

Caption: Decision tree for identifying hydroxytetradecanoic acid isomers.

Conclusion

The differentiation of this compound from its structural isomers is readily achievable through MS/MS analysis, particularly after derivatization to their methyl esters. The distinct fragmentation patterns, with the presence of a key diagnostic ion at m/z 90 for the 2-hydroxy isomer and m/z 103 for the 3-hydroxy isomer, provide a definitive means of identification. The experimental workflow and protocols outlined in this guide offer a robust framework for researchers in lipidomics and related fields to confidently identify these important lipid molecules.

References

A Comparative Guide to the Membrane Incorporation of 2-Hydroxy vs. Non-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of lipids with fatty acids is a fundamental process in the formation of cellular membranes. While the roles of common non-hydroxy fatty acids are well-established, the introduction of a hydroxyl group at the C-2 position creates a unique class of lipids with distinct physicochemical properties. This guide provides an objective comparison of the membrane incorporation and subsequent effects of 2-hydroxy fatty acids versus their non-hydroxy counterparts, supported by existing experimental data and proposed methodologies for further investigation.

I. Overview of Membrane Incorporation

The incorporation of fatty acids into cellular membranes is a multi-step process involving transport across the aqueous cytoplasm, partitioning into the lipid bilayer, and enzymatic esterification to lipid backbone molecules. The presence of a hydroxyl group on the fatty acid acyl chain can influence each of these steps.

Non-hydroxy fatty acids readily partition into the hydrophobic core of the lipid bilayer, driven by the hydrophobic effect. Their incorporation is a well-characterized process, essential for the synthesis of major membrane lipid classes such as phospholipids and sphingolipids.

2-hydroxy fatty acids , on the other hand, possess an additional polar hydroxyl group near the carboxylic acid headgroup. This hydroxyl group is capable of forming hydrogen bonds, which can affect the fatty acid's interaction with water, membrane lipids, and the enzymes responsible for its incorporation. These fatty acids are primarily found in sphingolipids, particularly in myelin and the epidermis, where they play crucial structural roles. The synthesis of 2-hydroxy fatty acids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

II. Comparative Analysis of Membrane Incorporation and Effects

This section details the key differences in membrane incorporation and the resulting impact on membrane properties between 2-hydroxy and non-hydroxy fatty acids.

A. Quantitative Data on Membrane Properties

While direct comparative data on incorporation rates are limited, studies on model membranes and cellular systems have revealed differences in how these fatty acids affect membrane characteristics. The following table summarizes key findings and highlights areas for future quantitative analysis.

ParameterNon-Hydroxy Fatty Acids2-Hydroxy Fatty AcidsKey Observations & References
Membrane Fluidity Generally increase membrane fluidity, especially unsaturated fatty acids.Can have a dual effect. The hydroxyl group can increase packing and decrease fluidity through hydrogen bonding, but the overall effect also depends on the acyl chain length and saturation. Molecular dynamics simulations suggest that 2-hydroxyoleic acid (2OHOA) can increase the mobility of lipid and fatty acid chains.[1][2]
Lipid Packing Unsaturated fatty acids decrease packing density due to kinks in their acyl chains. Saturated fatty acids increase packing density.The 2-hydroxyl group can participate in intermolecular hydrogen bonds with neighboring lipids (e.g., sphingomyelin), potentially leading to tighter lipid packing in specific domains.
Membrane Permeability Increase permeability, with unsaturated fatty acids having a more pronounced effect.Molecular dynamics simulations suggest that 2OHOA may enhance the permeability of the bilayer to hydrophobic molecules.[1][2]
Lipid Raft Affinity Saturated fatty acids are often enriched in ordered lipid raft domains.The behavior is complex. The 2-hydroxyl group may promote interactions within ordered domains, but studies with 2OHOA suggest it can also induce phase separation and the formation of distinct domains.
B. Signaling Pathways and Incorporation Mechanisms

The incorporation of both types of fatty acids into complex lipids is crucial for various signaling pathways. The diagrams below illustrate the general pathway of fatty acid incorporation and a hypothetical model comparing the interactions of 2-hydroxy and non-hydroxy fatty acids within a lipid bilayer.

G General Fatty Acid Incorporation Pathway FA Fatty Acid (2-hydroxy or non-hydroxy) ACSL Acyl-CoA Synthetase FA->ACSL ATP, CoA FA_CoA Fatty Acyl-CoA ACSL->FA_CoA GPAT Glycerol-3-phosphate acyltransferase FA_CoA->GPAT CerS Ceramide Synthase FA_CoA->CerS LPA Lysophosphatidic Acid GPAT->LPA Ceramide Ceramide CerS->Ceramide Membrane Membrane Lipids (Phospholipids, Sphingolipids) LPA->Membrane Ceramide->Membrane

Caption: Simplified pathway of fatty acid activation and incorporation into membrane lipids.

G Membrane Interaction Model cluster_0 Non-Hydroxy Fatty Acid cluster_1 2-Hydroxy Fatty Acid NHFA Hydrophobic Interaction MembraneCore Membrane Core NHFA->MembraneCore HFA_hydrophobic Hydrophobic Interaction HFA_hbond Hydrogen Bonding HFA_hydrophobic->MembraneCore MembraneInterface Membrane Interface HFA_hbond->MembraneInterface

Caption: Model comparing the membrane interactions of the two fatty acid types.

III. Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments to quantitatively compare the membrane incorporation and effects of 2-hydroxy and non-hydroxy fatty acids.

A. Quantification of Fatty Acid Incorporation using Lipidomics

This protocol allows for the precise measurement of the amount of exogenously supplied fatty acids incorporated into different lipid species within a cell membrane.

1. Cell Culture and Fatty Acid Treatment:

  • Culture cells of interest (e.g., primary neurons, keratinocytes) to a desired confluency.

  • Prepare media supplemented with either a 2-hydroxy fatty acid or its non-hydroxy counterpart (e.g., 2-hydroxy-stearic acid vs. stearic acid) at various concentrations. The use of stable isotope-labeled fatty acids (e.g., ¹³C-labeled) is highly recommended for accurate quantification.

  • Incubate the cells with the fatty acid-supplemented media for different time points (e.g., 1, 4, 12, 24 hours).

2. Lipid Extraction:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess fatty acids.

  • Harvest the cells and perform a lipid extraction using a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) method.

  • Dry the lipid extract under a stream of nitrogen and store at -80°C.

3. Mass Spectrometry-based Lipidomics Analysis:

  • Resuspend the lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Separate the different lipid classes using a suitable LC gradient.

  • Analyze the lipid species using a high-resolution mass spectrometer capable of tandem MS (MS/MS) for structural confirmation.

  • Quantify the amount of the incorporated labeled fatty acid in each identified lipid species by comparing the peak areas of the labeled and unlabeled lipids.

B. Real-time Measurement of Fatty Acid Uptake using a Fluorescence Quenching Assay

This method allows for the real-time monitoring of fatty acid uptake into cells, providing kinetic data on the incorporation process.

1. Preparation of Fluorescently Labeled Fatty Acids and Quencher:

  • Synthesize or procure fluorescently labeled versions of the 2-hydroxy and non-hydroxy fatty acids of interest (e.g., BODIPY-labeled).

  • Prepare a stock solution of a cell-impermeable quenching agent (e.g., Q-Red).[3][4]

2. Cell Plating and Labeling:

  • Plate cells in a multi-well plate suitable for fluorescence measurements.

  • Wash the cells with a suitable buffer.

3. Fluorescence Measurement:

  • Add the fluorescently labeled fatty acid and the quenching agent to the cells.

  • Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

  • As the fluorescent fatty acid is taken up by the cells, it will be shielded from the quencher, resulting in an increase in fluorescence.

  • The rate of fluorescence increase corresponds to the rate of fatty acid uptake. Compare the uptake kinetics of the 2-hydroxy and non-hydroxy fatty acids.

C. Assessment of Membrane Fluidity using Laurdan GP

This protocol measures changes in membrane lipid packing and fluidity upon the incorporation of different fatty acids.

1. Cell Culture and Fatty Acid Incorporation:

  • Culture cells and incubate them with the 2-hydroxy or non-hydroxy fatty acid as described in the lipidomics protocol.

2. Laurdan Staining:

  • After fatty acid incorporation, wash the cells and stain them with the fluorescent probe Laurdan. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with membrane fluidity.[5][6][7][8][9]

3. Fluorescence Microscopy and Image Analysis:

  • Acquire fluorescence images of the Laurdan-stained cells using a two-photon or confocal microscope with two emission channels (e.g., 440 nm and 490 nm).

  • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).

  • Higher GP values indicate a more ordered, less fluid membrane, while lower GP values indicate a more disordered, fluid membrane.[6]

  • Compare the GP maps of cells treated with 2-hydroxy versus non-hydroxy fatty acids to assess their differential effects on membrane fluidity.

IV. Conclusion

The presence of a 2-hydroxyl group significantly alters the properties of a fatty acid, influencing its incorporation into cellular membranes and its subsequent impact on membrane structure and function. While non-hydroxy fatty acids primarily interact with the hydrophobic core of the membrane, 2-hydroxy fatty acids can engage in additional hydrogen bonding at the membrane interface, leading to potentially different effects on lipid packing and domain organization. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these differences, leading to a deeper understanding of the unique roles of 2-hydroxy fatty acids in cellular biology and their potential as therapeutic agents. Further research in this area is crucial for elucidating the complex interplay between lipid structure and membrane function in health and disease.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxytetradecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Hydroxytetradecanoic acid, a long-chain fatty acid. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling. The key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₄H₂₈O₃[1][2][3]
Molecular Weight 244.37 g/mol [1][3]
CAS Number 2507-55-3[1]
Appearance Off-White Solid[2]
Melting Point 51.00 °C @ 760.00 mm Hg[3]
Storage Temperature 2-8°C or Room Temperature[1]
Health and Safety Hazards

According to safety data sheets, this compound may cause serious eye damage and potentially long-lasting harmful effects to aquatic life[4]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Eyeshields or safety goggles[4].

  • Hand Protection: Compatible chemical-resistant gloves[4].

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., type N95 in the US) may be required, especially if dust is generated[4].

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the approved method for the disposal of this compound and its contaminated containers.

Experimental Protocols

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (compatible material, properly labeled)

  • Appropriate PPE (see above)

  • Spill containment materials

Procedure:

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container[4][5].

    • Ensure the waste container is made of a compatible material and is kept securely closed when not in use[6].

    • If the waste is in a solution, do not mix it with incompatible waste streams. It is best practice to collect aqueous and solvent-based wastes separately[7].

  • Container Management:

    • Store the waste container in a designated hazardous waste storage area, away from heat, sparks, and incompatible materials[6].

    • The storage area should be under the control of laboratory personnel and equipped with a spill kit[8].

  • Final Disposal:

    • Arrange for the removal of the hazardous waste by a licensed chemical destruction facility. Approved disposal methods include controlled incineration with flue gas scrubbing[5].

    • Crucially, do not discharge this compound or its solutions into the sewer system or contaminate waterways, soil, or animal feed[4][5].

  • Empty Container Disposal:

    • Thoroughly empty the original chemical container of all contents.

    • Triple rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble). Collect all rinsate as hazardous waste and add it to your designated waste container[6][8].

    • Once cleaned, deface or remove the original label to prevent misuse[6][8].

    • The cleaned and de-labeled container can then be offered for recycling or disposed of as regular trash, depending on institutional policies[6].

Disposal Workflow

The logical flow for the proper disposal of this compound is visualized in the diagram below. This workflow ensures that all safety and environmental considerations are met at each stage of the process.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Transport cluster_3 Final Disposal cluster_4 Container Decontamination A Wear Appropriate PPE (Gloves, Goggles) B Collect Solid Waste & Contaminated Materials A->B C Collect Liquid Waste in Separate, Labeled Container A->C D Store in Designated Hazardous Waste Area B->D C->D E Arrange for Licensed Chemical Waste Disposal D->E F Controlled Incineration by Licensed Facility E->F G Triple Rinse Empty Container H Collect Rinsate as Hazardous Waste G->H I Deface Label G->I H->D J Recycle or Dispose of Clean Container I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Hydroxytetradecanoic acid (also known as 2-Hydroxymyristic acid) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields as described by OSHA.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]Prevents direct skin contact with the chemical. It is crucial to regularly inspect gloves for any signs of degradation or perforation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Required when handling the powder outside of a fume hood or in case of dust formation. A dust mask type N95 (US) is also recommended.[2]Minimizes the risk of inhaling fine particles of the acid.
Body Protection Laboratory coat, closed-toe shoes, and long pants. For larger quantities or where significant exposure is possible, wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1]Provides a barrier against accidental spills and contamination of personal clothing.

II. Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks and maintain the integrity of this compound.

A. Handling Protocol:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] Do not ingest or inhale the substance.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse.[1]

  • Weighing: When weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.

B. Storage Protocol:

  • Container: Keep the container tightly closed when not in use.[1]

  • Temperature: Store in a cool, dry place. The recommended storage temperature is between 2°C and 8°C.[2]

  • Incompatibilities: Store away from incompatible substances, such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard warnings.

III. Disposal Plan

The disposal of this compound and its contaminated waste must be conducted in accordance with all applicable local, state, and federal regulations.

A. Chemical Waste:

  • Solid Waste: Unused or waste this compound should be collected in a suitable, labeled container for chemical waste. One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing boats, that come into contact with the chemical should be considered contaminated and disposed of as chemical waste.

B. Empty Containers:

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

IV. Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

A. Spill Response Workflow:

The following diagram outlines the general procedure for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Cleanup Spill Cleanup cluster_Follow_Up Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill to prevent spreading PPE->Contain Absorb Cover with an inert absorbent material Contain->Absorb Collect Carefully scoop the absorbed material into a waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste in a labeled, sealed container Decontaminate->Dispose Report Report the incident to the laboratory supervisor Dispose->Report

Caption: Workflow for handling a chemical spill.

B. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.

V. Experimental Protocol: General Procedure for Handling a Solid Organic Acid

The following is a generalized protocol for handling a solid organic acid like this compound in a typical laboratory experiment, such as preparing a stock solution.

Objective: To prepare a 10 mM stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Vortex mixer

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size)

  • Pipettes and sterile tips

  • Storage vials

Procedure:

  • Preparation: Don all required personal protective equipment (eye protection, gloves, lab coat). Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh the desired amount of this compound using a clean spatula. Record the exact weight.

  • Dissolution: Transfer the weighed solid to the volumetric flask. Add a portion of the solvent (e.g., DMSO) to the flask, ensuring not to fill to the final volume.

  • Mixing: Cap the flask and gently swirl or vortex until the solid is completely dissolved. A warm water bath may be used to aid dissolution if necessary, but ensure the compound is heat-stable.

  • Final Volume: Once dissolved, add the solvent to the flask up to the calibration mark.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled storage vials. Store the vials at the recommended temperature (-20°C is common for stock solutions to ensure stability).

  • Cleanup: Dispose of all contaminated materials (weighing boat, pipette tips, etc.) in the designated chemical waste container. Clean the work area thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxytetradecanoic acid
Reactant of Route 2
2-Hydroxytetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.